molecular formula C7H5F3N2O3 B568904 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine CAS No. 727993-33-1

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B568904
CAS No.: 727993-33-1
M. Wt: 222.123
InChI Key: FWMQACOAQFSACZ-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.123. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-3-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-15-5-3-2-4(12(13)14)6(11-5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMQACOAQFSACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651184
Record name 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727993-33-1
Record name 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound (CAS Number: 727993-33-1) is a substituted pyridine with the molecular formula C₇H₅F₃N₂O₃ and a molecular weight of 222.12 g/mol .[1] Its structure is characterized by a pyridine ring functionalized with a methoxy group at the 6-position, a nitro group at the 3-position, and a trifluoromethyl group at the 2-position. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, trifluoromethyl) groups imparts unique reactivity and biological characteristics to the molecule.

Quantitative Physicochemical Data:

PropertyValueSource
CAS Number 727993-33-1[1]
Molecular Formula C₇H₅F₃N₂O₃[1]
Molecular Weight 222.12 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectroscopic Data:

While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from related compounds and the functional groups present.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methoxy group protons.
¹³C NMR Resonances for the pyridine ring carbons, the methoxy carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
IR Spectroscopy Characteristic absorption bands for C-O (methoxy), N-O (nitro), and C-F (trifluoromethyl) stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of functional groups such as NO₂, OCH₃, and CF₃.

Experimental Protocols

Two primary synthetic routes for this compound are suggested in the literature: nitration of a methoxy-substituted precursor and nucleophilic aromatic substitution to introduce the methoxy group.

1. Nitration of 6-Methoxy-2-(trifluoromethyl)pyridine:

This method involves the direct nitration of the precursor 6-methoxy-2-(trifluoromethyl)pyridine.

  • Reaction Scheme:

  • General Protocol:

    • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5 °C.

    • Slowly add 6-methoxy-2-(trifluoromethyl)pyridine to the cooled nitrating mixture with stirring.

    • Maintain the reaction temperature between 0-10 °C to prevent decomposition.

    • After the reaction is complete (monitored by TLC or GC), quench the reaction by pouring it onto ice.

    • Neutralize the solution and extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic extract to obtain the crude product.

    • Purify the product by chromatography or recrystallization.

2. Methoxylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine:

This approach involves a nucleophilic aromatic substitution reaction where a methoxy group displaces a chlorine atom.

  • Reaction Scheme:

  • Detailed Protocol: [1]

    • Dissolve 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in an anhydrous polar aprotic solvent such as DMF or DMSO.[1]

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to 80-100 °C.[1]

    • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC.[1]

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product using column chromatography or recrystallization.

Biological Activity and Signaling Pathway

Anticancer Properties and Mechanism of Action:

This compound has emerged as a compound of interest in cancer research due to its potential to selectively inhibit cytosolic thioredoxin reductase (TrxR1).[2] The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration of cell membranes to reach intracellular targets.[1] The nitro group is crucial for its biological activity and can be reduced to an amino group, which can then interact with biological targets like enzymes.[1]

Inhibition of Thioredoxin Reductase and Induction of Apoptosis:

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a key antioxidant system in cells. In many cancer cells, this system is upregulated to cope with increased oxidative stress. Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage, which can trigger apoptosis (programmed cell death).

The proposed mechanism for apoptosis induction by this compound through TrxR inhibition involves the following steps:

  • Inhibition of TrxR1: The compound irreversibly inhibits the activity of cytosolic thioredoxin reductase.

  • Increased Oxidative Stress: The inhibition of TrxR1 leads to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular reactive oxygen species (ROS).

  • Mitochondrial Pathway Activation: Elevated ROS levels can damage mitochondria, leading to the release of cytochrome c into the cytosol.

  • Apoptosome Formation and Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then activates executioner caspases, such as caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Signaling Pathway Diagram:

Thioredoxin_Reductase_Inhibition_Pathway Compound 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine TrxR1 Thioredoxin Reductase 1 (TrxR1) Compound->TrxR1 Inhibits Ox_Trx Oxidized Thioredoxin (Trx-S2) TrxR1->Ox_Trx Reduces ROS Reactive Oxygen Species (ROS) ↑ TrxR1->ROS Leads to accumulation Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Releases Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for apoptosis induction by this compound via inhibition of Thioredoxin Reductase 1.

Experimental Workflow for Assessing Biological Activity:

A typical workflow to evaluate the anticancer effects of this compound would involve a series of in vitro assays.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) treatment->apoptosis_assay ros_assay ROS Detection Assay (e.g., DCFDA) treatment->ros_assay end End viability_assay->end western_blot Western Blot Analysis (TrxR1, Caspases, etc.) apoptosis_assay->western_blot apoptosis_assay->end ros_assay->end western_blot->end

Caption: A standard experimental workflow for evaluating the in vitro anticancer activity of the title compound.

References

An In-depth Technical Guide to 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a pyridine derivative of significant interest in medicinal chemistry and agrochemical development. This document details its molecular structure, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Core Compound Identification

The fundamental identifiers and structural representations for this compound are summarized below, providing a foundational reference for this compound.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 727993-33-1[1][2]
Molecular Formula C₇H₅F₃N₂O₃[1][2]
Molecular Weight 222.12 g/mol [1]
Canonical SMILES COC1=NC(=C(C=C1)--INVALID-LINK--[O-])C(F)(F)F[1]
InChI Key FWMQACOAQFSACZ-UHFFFAOYSA-N[1]
DSSTox Substance ID DTXSID70651184[1]

Physicochemical and Spectroscopic Data

The distinct substituents on the pyridine ring—a trifluoromethyl group at position 2, a nitro group at position 3, and a methoxy group at position 6—confer unique electronic properties and reactivity to the molecule.[1] The trifluoromethyl group acts as an electron-withdrawing group and enhances lipophilicity, which allows for more effective penetration of cell membranes.[1] The nitro group is also electron-withdrawing, while the methoxy group is electron-donating.[1]

Spectroscopic Analysis
TechniqueExpected Data
¹H/¹⁹F NMR The methoxy group is expected to show a singlet around δ ~3.9 ppm, and the trifluoromethyl group a quartet around δ ~-60 ppm. The nitro group's deshielding effect influences the splitting patterns of the aromatic protons.[1]
High-Resolution Mass Spectrometry (HRMS) HRMS is used to confirm the molecular weight and analyze fragmentation patterns, which typically involve the loss of NO₂ or CF₃ groups.[1]
X-ray Crystallography If a crystalline form is obtained, X-ray crystallography can definitively resolve the positions of the substituents on the pyridine ring.[1]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been explored. The selection of a specific pathway often depends on the availability of precursors and desired regioselectivity.

Method 1: Nitration of 6-methoxy-2-(trifluoromethyl)pyridine

This method involves the direct nitration of a methoxy-substituted precursor.

  • Reactants : 6-methoxy-2-(trifluoromethyl)pyridine, Nitrating mixture (HNO₃/H₂SO₄).[1]

  • Protocol :

    • Prepare a solution of 6-methoxy-2-(trifluoromethyl)pyridine.

    • Cool the solution to a temperature range of 0–5°C.[1]

    • Slowly add the nitrating mixture (HNO₃/H₂SO₄) to the solution while maintaining the temperature.

    • Allow the reaction to proceed until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Work up the reaction mixture to isolate the crude product.

    • Purify the product, for example, by column chromatography.

Method 2: Methoxylation of a Chloro-nitro-trifluoromethylpyridine Intermediate

This pathway involves a nucleophilic substitution reaction to introduce the methoxy group.

  • Reactants : 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, Sodium methoxide (NaOCH₃).[1]

  • Protocol :

    • Dissolve 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in a suitable solvent such as DMF or DMSO.[1]

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to a temperature of 80–100°C.[1]

    • Maintain the reaction for a duration of 12–24 hours.[1]

    • After the reaction is complete, cool the mixture and proceed with aqueous workup to extract the product.

    • Purify the isolated compound as required.

Synthesis_Pathways cluster_0 Synthesis of this compound A 6-methoxy-2-(trifluoromethyl)pyridine B HNO₃/H₂SO₄ (0-5°C) A->B Product This compound B->Product Nitration C 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine D NaOCH₃ in DMF/DMSO (80-100°C, 12-24h) C->D D->Product Methoxylation

Synthesis pathways for the target compound.

Biological Activity and Applications

This compound is recognized for its diverse biological activities, making it a compound of interest for therapeutic and agricultural applications.[1]

Pharmaceutical Applications
  • Antitumor and Anticancer Activity : This compound has been investigated for its potential as an anticancer agent.[1] Research suggests that certain nitro-substituted pyridines can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.[1] One of its significant applications is in developing treatments that target cytosolic thioredoxin reductase, which can offer new therapeutic strategies for cancers with dysfunctional redox states.[1] The selective inhibition of this enzyme helps minimize toxic side effects.[1]

  • Treatment of Cholestatic Conditions : Patents have identified this compound as potentially effective for treating chronic intrahepatic cholestatic conditions, liver fibrosis, and various gastrointestinal disorders.[1] The proposed mechanism involves enhancing bile acid levels, which can improve fat absorption.[1]

  • Metabolic Disorders : The compound has shown potential in managing metabolic disorders like Type II diabetes and obesity by influencing lipid metabolism and reducing triglyceride accumulation in the liver.[1]

Agrochemical Applications
  • Crop Protection : Trifluoromethylpyridine derivatives are widely used in the agrochemical industry as effective crop protection agents.[1] The inclusion of fluorine atoms enhances the physicochemical properties and metabolic stability of these compounds, improving their efficacy against pests.[1]

The biological effects of this compound are largely influenced by its functional groups. The nitro group can be reduced to an amino group, which can interact with biological targets like enzymes.[1] The trifluoromethyl group enhances the compound's ability to cross cell membranes, while the methoxy group can participate in hydrogen bonding with biological molecules.[1]

Logical_Relationships cluster_main Structure-Activity Relationship Compound 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine FG_CF3 Trifluoromethyl Group (Lipophilicity) Compound->FG_CF3 features FG_NO2 Nitro Group (Reactivity) Compound->FG_NO2 features FG_OCH3 Methoxy Group (H-Bonding) Compound->FG_OCH3 features App_Pharma Pharmaceuticals (Antitumor, Metabolic) FG_CF3->App_Pharma App_Agro Agrochemicals (Crop Protection) FG_CF3->App_Agro FG_NO2->App_Pharma FG_NO2->App_Agro FG_OCH3->App_Pharma FG_OCH3->App_Agro

Relationship between structure and applications.

References

Unraveling the Mechanism of Action: A Technical Guide to 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine (Pymetrozine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action for the insecticide 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, commonly known as Pymetrozine. Pymetrozine distinguishes itself from many neurotoxic insecticides through its highly selective mode of action, which induces a rapid and irreversible cessation of feeding in sap-sucking insects. This document details the molecular target, the subsequent physiological effects, and the experimental methodologies used to elucidate this mechanism. Quantitative data from key studies are presented for comparative analysis, and core signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

Pymetrozine is a pyridine azomethine insecticide with notable efficacy against Homopteran pests such as aphids and whiteflies.[1] Its unique mechanism centers on the disruption of insect mechanosensation, leading to a behavioral modification—specifically, the inhibition of feeding—rather than immediate paralysis or death.[2][3] This selectivity provides a valuable tool in integrated pest management (IPM) programs, minimizing impact on non-target organisms.[1] The primary physiological target of Pymetrozine is the chordotonal organs, which are specialized stretch receptors crucial for an insect's sense of hearing, gravity, and proprioception.[2][4]

The Molecular Target: The Nan-Iav TRPV Channel Complex

The definitive molecular target of Pymetrozine has been identified as a specific complex of Transient Receptor Potential Vanilloid (TRPV) ion channels unique to insect stretch receptor cells.[5][6]

  • Channel Subunits : The functional channel is a heteromer composed of two distinct TRPV subunits: Nanchung (Nan) and Inactive (Iav) .[5][6]

  • Exclusive Co-expression : In insects like Drosophila melanogaster, these two subunits are exclusively co-expressed in chordotonal neurons, which form the basis of the chordotonal organs.[5][7] This co-localization is essential for forming a Pymetrozine-sensitive channel and is the foundation of the insecticide's selectivity.[5][8]

  • Pymetrozine as an Agonist : Pymetrozine acts as a specific agonist of the Nan-Iav channel complex.[5] Binding of the molecule to the channel triggers its opening.

Mechanism of Action: From Channel Activation to Feeding Cessation

The binding of Pymetrozine to the Nan-Iav TRPV channel initiates a cascade of events within the chordotonal neuron, ultimately leading to the observable antifeedant effect.

  • Channel Gating and Ion Influx : As an agonist, Pymetrozine locks the Nan-Iav channel in an open state.[5] This allows for an uncontrolled influx of cations, primarily calcium (Ca²⁺), into the neuron.[5][9]

  • Neuronal Silencing : The sustained Ca²⁺ influx disrupts the normal ionic balance of the neuron, leading to a loss of stimulus-related electrical responses and ultimately silencing the stretch receptor cell.[2][5] The neuron can no longer effectively transduce mechanical stimuli into nerve impulses.

  • Disruption of Mechanosensation : With the chordotonal organs silenced, the insect loses its ability to properly sense position and movement. This disrupts the fine motor control and sensory feedback required for the precise insertion of its stylet into plant phloem.[2][3]

  • Feeding Inhibition : The inability to properly guide its stylet results in an immediate and irreversible cessation of feeding.[1][10] While the insect may remain alive for several hours to days, it is unable to feed and ultimately dies of starvation.[1][3]

Signaling Pathway Diagram

Pymetrozine_MoA cluster_membrane Chordotonal Neuron Membrane TRPV Nan-Iav TRPV Channel Inactive (Closed) TRPV_active Nan-Iav TRPV Channel Active (Open) Ca_in Ca²⁺ (intracellular) ↑ Pymetrozine Pymetrozine Pymetrozine->TRPV Binds (Agonist) Ca_out Ca_out->TRPV_active:p Influx Silence Neuron Silencing (Loss of Action Potentials) Ca_in->Silence Triggers Disrupt Mechanosensation Disrupted Silence->Disrupt FeedStop Feeding Cessation Disrupt->FeedStop Starve Starvation FeedStop->Starve

Caption: Pymetrozine acts as an agonist on the Nan-Iav TRPV channel, causing Ca²⁺ influx and neuronal silencing.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and behavioral effects of Pymetrozine.

Table 1: Electrophysiological and Behavioral Efficacy

ParameterSpeciesValueEffectReference
Effective ConcentrationLocust10⁻⁸ mol L⁻¹Loss of stimulus-related responses in femoral chordotonal organ[2]
LC₁₀Sogatella furciferaVariesSignificant reduction in SRBSDV acquisition and inoculation[11]
LC₅₀Sogatella furciferaVariesSignificant reduction in SRBSDV acquisition and inoculation[11]
Feeding BehaviorDiaphorina citri52 µg mL⁻¹Increased non-penetration time, decreased ingestion time[12]
Feeding BehaviorDiaphorina citri104 µg mL⁻¹Increased non-penetration time, decreased ingestion time[12]

Experimental Protocols

Elucidating the mechanism of action of Pymetrozine relies on a combination of electrophysiology, molecular biology, and behavioral assays.

Protocol: Extracellular Recording from Insect Chordotonal Organs

This protocol is adapted from methodologies used to record from Drosophila larval pentascolopidial chordotonal organs (lch5) and is essential for directly observing the effect of Pymetrozine on neuronal activity.[13][14]

Objective: To measure action currents from chordotonal neurons in response to mechanical stimulation, before and after application of Pymetrozine.

Materials:

  • Third-instar Drosophila larvae

  • Dissection dish with Sylgard base

  • Fine insect pins and forceps

  • External recording solution (e.g., HL3.1 saline)

  • Glass microelectrodes (recording and stimulating)

  • Micromanipulators

  • Amplifier and data acquisition system (e.g., pClamp)

  • Piezoelectric stimulator

Methodology:

  • Larval Dissection:

    • Immobilize a third-instar larva on its dorsal side in a dissection dish using fine pins.

    • Make a longitudinal incision along the dorsal midline and pin the cuticle flat to expose the internal organs and body wall musculature.

    • Remove internal organs to clearly visualize the lateral pentascolopidial chordotonal organs (lch5) attached to the body wall.

    • Continuously perfuse the preparation with external recording solution.

  • Electrode Placement:

    • Prepare a glass recording electrode (tip diameter ~5-10 µm) filled with the external solution and mount it on a micromanipulator.

    • Gently place the recording electrode over the nerve bundle exiting the lch5 organ. Apply slight suction to achieve a stable seal for recording.

    • Prepare a stimulating hook or probe attached to a piezoelectric actuator and position it to make contact with the chordotonal organ's attachment point.

  • Recording and Stimulation:

    • Record spontaneous neuronal activity for a baseline measurement.

    • Apply controlled mechanical pulls or pushes to the organ using the piezoelectric stimulator (e.g., steps of 0.1 µm to 3 µm).[13]

    • Record the evoked action currents, which represent the neuronal response to the mechanical stimulus.

  • Pymetrozine Application:

    • Introduce Pymetrozine (e.g., 10⁻⁸ mol L⁻¹) into the perfusion bath.

    • Allow for an incubation period (e.g., 10-15 minutes).

  • Post-Treatment Recording:

    • Repeat the mechanical stimulation protocol. A loss or significant reduction of stimulus-evoked action currents indicates the silencing effect of Pymetrozine.

Experimental Workflow: Electrophysiology

Electrophysiology_Workflow A Insect Preparation (e.g., Drosophila Larva Dissection) B Expose Chordotonal Organ (lch5) A->B C Position Recording Electrode on Nerve B->C D Position Stimulating Probe B->D E Baseline Recording: Spontaneous & Evoked Activity F Bath Application of Pymetrozine E->F Establish Control G Incubation Period F->G H Post-Treatment Recording: Spontaneous & Evoked Activity G->H I Data Analysis: Compare Pre- vs. Post-Treatment H->I

Caption: Workflow for assessing Pymetrozine's effect on chordotonal organ activity via electrophysiology.

Protocol: Heterologous Expression and Functional Analysis of Nan-Iav Channels

This protocol allows for the study of the Nan-Iav channel in a controlled, non-native system (e.g., CHO cells or Xenopus oocytes) to confirm it is the direct target of Pymetrozine. It is based on established methods for expressing insect ion channels.[5][7][15]

Objective: To express the Nan and Iav subunits together in a cellular system and measure Pymetrozine-induced channel activity, typically via calcium imaging.

Materials:

  • Full-length cDNA for Drosophila Nan and Iav subunits.

  • Expression vectors (e.g., pcDNA for mammalian cells).

  • Cell line (e.g., CHO-K1 cells).

  • Transfection reagents.

  • Fluorescent calcium indicator (e.g., Fura-2 AM or GCaMP).

  • Fluorescence microscopy setup with a perfusion system.

  • Pymetrozine stock solution.

Methodology:

  • Cloning: Clone the full-length coding sequences of Nan and Iav into appropriate expression vectors.

  • Cell Culture and Transfection:

    • Culture CHO-K1 cells to ~70-80% confluency.

    • Co-transfect the cells with both the Nan and Iav expression vectors using a suitable transfection reagent. As a control, transfect cells with only Nan, only Iav, or an empty vector.

  • Calcium Indicator Loading:

    • 24-48 hours post-transfection, load the cells with a calcium indicator dye (e.g., incubate with Fura-2 AM) according to the manufacturer's protocol.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto a fluorescence microscope.

    • Begin imaging to establish a baseline intracellular calcium level.

    • Perfuse the cells with a solution containing Pymetrozine.

    • Record changes in fluorescence intensity over time. A significant increase in fluorescence in cells co-expressing Nan and Iav (but not in control cells) indicates a Pymetrozine-induced calcium influx.

Experimental Workflow: Heterologous Expression

Heterologous_Expression_Workflow A Clone Nan & Iav Subunits into Expression Vectors B Co-transfect Host Cells (e.g., CHO) with both Nan and Iav Plasmids A->B C Control Groups: - Nan only - Iav only - Empty Vector A->C D Incubate for Protein Expression (24-48 hours) B->D C->D E Load Cells with Fluorescent Ca²⁺ Indicator D->E F Establish Baseline Fluorescence (Microscopy) E->F G Apply Pymetrozine via Perfusion F->G H Record Fluorescence Change G->H I Analysis: Confirm Ca²⁺ influx only in Nan+Iav co-transfected cells H->I

Caption: Workflow for confirming Pymetrozine's direct action on Nan-Iav channels via heterologous expression.

Conclusion

The mechanism of action of this compound (Pymetrozine) is a well-defined process centered on its role as an agonist for the insect-specific Nan-Iav TRPV channel complex in chordotonal neurons. By locking this channel open, Pymetrozine causes a cytotoxic influx of calcium, which silences these critical mechanoreceptors. The resulting disruption of sensory feedback prevents feeding, leading to a highly selective and effective method of pest control. The experimental protocols outlined herein provide a robust framework for the continued study of this unique insecticide and for the investigation of novel compounds targeting insect mechanosensory pathways.

References

The Biological Activity of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its putative biological activities, focusing on its prospective roles as an anticancer and antimicrobial agent. The document elucidates the contribution of its distinct functional groups—the methoxy, nitro, and trifluoromethyl moieties—to its overall pharmacological profile. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this guide furnishes detailed, standardized experimental protocols for its evaluation and presents structured templates for the systematic recording of future experimental findings. Furthermore, key concepts, including a proposed mechanism of action and a general workflow for biological screening, are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutic agents due to their versatile chemical properties and diverse biological activities. The compound this compound incorporates three key functional groups that are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strategic combination of a methoxy group, a nitro group, and a trifluoromethyl group on a pyridine scaffold suggests a strong potential for multifaceted biological interactions. This guide explores the theoretical and extrapolated biological activities of this compound, providing a foundational resource for researchers engaged in its synthesis and evaluation.

Putative Biological Activities and Mechanisms of Action

The biological activity of this compound is primarily attributed to the synergistic effects of its functional groups. [1]

  • Trifluoromethyl Group (-CF₃): This group is a cornerstone in modern drug design, known for enhancing several critical properties of a drug candidate. [2][3][4][5][6]Its high electronegativity and lipophilicity can significantly improve a molecule's metabolic stability and membrane permeability, allowing for better penetration into target cells. [3][4][5]The trifluoromethyl group can also modulate the electronic properties of the pyridine ring, potentially increasing the binding affinity of the compound to its biological targets. [3]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can participate in various biological interactions. [7][8][9][10][11]In many bioactive compounds, the nitro group can be enzymatically reduced to form nitroso and hydroxylamine intermediates, or further to an amino group. [1][7]These reactive intermediates can interact with cellular macromolecules, leading to cytotoxic effects, which is a mechanism often exploited in antimicrobial and anticancer agents. [9]

  • Methoxy Group (-OCH₃): The methoxy group can influence a molecule's conformation and its ability to interact with biological targets through hydrogen bonding. [1][12]It can modulate the solubility and lipophilicity of the compound, thereby affecting its pharmacokinetic profile. [12]The position of the methoxy group on the pyridine ring can also direct its metabolic pathways. [13][14]

Anticancer Activity: Inhibition of Thioredoxin Reductase

A promising avenue for the anticancer application of pyridine derivatives is the inhibition of the thioredoxin system. Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and rely on antioxidant systems, such as the thioredoxin system, for survival. The enzyme thioredoxin reductase (TrxR) is a key component of this system. Inhibition of TrxR can lead to an increase in intracellular ROS, inducing oxidative stress and subsequent apoptosis in cancer cells. The electrophilic nature of the pyridine ring in this compound, enhanced by the electron-withdrawing trifluoromethyl and nitro groups, makes it a potential candidate for targeting the active site of TrxR.

Thioredoxin_Reductase_Inhibition_Pathway This compound This compound TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Reduced Thioredoxin (Trx-(SH)2) Reduced Thioredoxin (Trx-(SH)2) TrxR->Reduced Thioredoxin (Trx-(SH)2) Reduction Increased ROS Increased Reactive Oxygen Species (ROS) TrxR->Increased ROS Inhibition leads to Inhibition Inhibition Oxidized Thioredoxin (Trx-S2) Oxidized Thioredoxin (Trx-S2) Oxidized Thioredoxin (Trx-S2)->TrxR Substrate Downstream Substrates Downstream Substrates Reduced Thioredoxin (Trx-(SH)2)->Downstream Substrates Reduces Cellular Functions Normal Cellular Functions (e.g., DNA synthesis, antioxidant defense) Downstream Substrates->Cellular Functions Apoptosis Apoptosis Increased ROS->Apoptosis

Proposed mechanism of anticancer activity via Thioredoxin Reductase inhibition.
Antimicrobial Activity

The presence of both a trifluoromethyl group and a nitro group on the pyridine ring suggests a potential for broad-spectrum antimicrobial activity. The lipophilicity imparted by the trifluoromethyl group can facilitate the compound's entry into microbial cells. [5]The nitro group can then undergo bioreduction within the microorganism, generating cytotoxic radicals that can damage DNA and other critical cellular components, leading to cell death. [8][9]This mechanism is a well-established principle for many nitroaromatic antimicrobial drugs.

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of this compound has not been extensively reported. The following tables are provided as a template for researchers to systematically record and present future experimental findings.

Table 1: Anticancer Activity Data

Cell LineAssay TypeIC₅₀ (µM)Notes
e.g., HeLaMTT AssayData not available
e.g., A549SRB AssayData not available
Add more cell lines

Table 2: Antimicrobial Activity Data

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Notes
e.g., Staphylococcus aureusATCC 29213Data not availableData not available
e.g., Escherichia coliATCC 25922Data not availableData not available
e.g., Candida albicansATCC 90028Data not availableData not available
Add more microorganisms

Experimental Protocols

The following are detailed, standardized protocols for assessing the potential biological activities of this compound.

Thioredoxin Reductase (TrxR) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and established literature. [15][16][17] Principle:

TrxR activity is measured by its ability to catalyze the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is a colored product that can be quantified spectrophotometrically at 412 nm. The TrxR-specific activity is determined by comparing the reaction rate in the presence and absence of a specific TrxR inhibitor.

Materials:

  • 96-well clear flat-bottom plates

  • Spectrophotometric multiwell plate reader

  • TrxR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

  • NADPH solution

  • DTNB solution

  • TrxR specific inhibitor (e.g., aurothiomalate)

  • Cell or tissue lysates containing TrxR

  • This compound (dissolved in a suitable solvent like DMSO)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard laboratory protocols. Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

    • Total Activity: Assay buffer, cell/tissue lysate, and NADPH.

    • Background Activity (with inhibitor): Assay buffer, cell/tissue lysate, TrxR inhibitor, and NADPH.

    • Test Compound Inhibition: Assay buffer, cell/tissue lysate, various concentrations of this compound, and NADPH.

  • Initiate Reaction: Add DTNB solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of TNB²⁻ formation (change in absorbance per minute) for each well.

    • Subtract the background activity rate from the total activity rate to determine the TrxR-specific activity.

    • For the test compound, calculate the percentage of inhibition at each concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI). [18][19][20][21][22] Principle:

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • This compound stock solution

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions and the positive control well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): Aliquots from the wells showing no growth can be sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Synthesis

The synthesis of this compound can be achieved through several routes. One common method involves the nitration of a precursor molecule, 6-methoxy-2-(trifluoromethyl)pyridine, using a mixture of nitric acid and sulfuric acid. [1]Another approach is the methoxylation of a chloro-substituted precursor, such as 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, using sodium methoxide. [1]The starting materials for these syntheses can often be derived from picoline through a series of chlorination and fluorination reactions. [23][24][25]

Conclusion

This compound is a compound with a high potential for biological activity, particularly in the realms of anticancer and antimicrobial research. The presence of the trifluoromethyl, nitro, and methoxy groups provides a strong rationale for its investigation as a therapeutic agent. While specific experimental data is currently limited, the standardized protocols and data presentation formats provided in this guide offer a robust framework for future research. Further investigation into the synthesis of this compound and its analogs, followed by systematic biological screening, is warranted to fully elucidate its therapeutic potential.

Biological_Activity_Screening_Workflow cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Hit to Lead Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification StockSolution Preparation of Stock Solution Purification->StockSolution PrimaryScreening Primary Screening (e.g., single high concentration) StockSolution->PrimaryScreening DoseResponse Dose-Response and IC₅₀/MIC Determination PrimaryScreening->DoseResponse Selectivity Selectivity and Cytotoxicity Assays DoseResponse->Selectivity HitIdentification Hit Identification Selectivity->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization InVivo In Vivo Studies LeadOptimization->InVivo

A general workflow for the biological screening of chemical compounds.

References

An In-depth Technical Guide to 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique chemical structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group on a pyridine ring, imparts a range of biological activities that are currently being explored for therapeutic applications. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

PropertyValue
CAS Number 727993-33-1[1]
Molecular Formula C₇H₅F₃N₂O₃[1]
Molecular Weight 222.12 g/mol [1]

The molecule's functionality suggests several key characteristics. The trifluoromethyl group, a strong electron-withdrawing group, enhances the compound's lipophilicity, which can improve its ability to cross cell membranes. The nitro group is also electron-withdrawing and can be reduced to an amino group, which can then interact with various biological targets. The methoxy group is an electron-donating group and can participate in hydrogen bonding, influencing the molecule's binding affinity and specificity to target proteins.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the nitro and methoxy groups onto a trifluoromethylpyridine scaffold.

Synthetic Pathways

Two primary synthetic strategies have been reported in the literature:

  • Nitration of 6-methoxy-2-(trifluoromethyl)pyridine: This approach involves the direct nitration of the precursor 6-methoxy-2-(trifluoromethyl)pyridine.

  • Methoxylation of a 2-chloro-3-nitro-6-(trifluoromethyl)pyridine intermediate: This method utilizes a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.

SynthesisPathways cluster_0 Pathway 1: Nitration cluster_1 Pathway 2: Methoxylation 6-methoxy-2-(trifluoromethyl)pyridine 6-methoxy-2-(trifluoromethyl)pyridine Target_1 This compound 6-methoxy-2-(trifluoromethyl)pyridine->Target_1 HNO₃/H₂SO₄ 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine Target_2 This compound 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine->Target_2 NaOCH₃

Figure 1: Synthetic pathways to this compound.

Experimental Protocols

Synthesis via Nitration of 6-methoxy-2-(trifluoromethyl)pyridine

General Protocol:

  • Dissolve the starting material, 6-methoxy-2-(trifluoromethyl)pyridine, in concentrated sulfuric acid at a low temperature (e.g., -10°C).

  • Slowly add a nitrating agent, such as nitric acid, dropwise while maintaining the low temperature.[1]

  • After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., 40°C) for several hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to quench the reaction.

  • Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide solution.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spectroscopic and Spectrometric Data

Detailed, published spectra for this compound are not widely available. However, based on the analysis of closely related compounds, the following characteristic signals can be expected:

Data TypeExpected Values
¹H NMR Aromatic protons, Methoxy protons (~3.9 ppm, singlet)[1]
¹³C NMR Aromatic carbons, Methoxy carbon
¹⁹F NMR Trifluoromethyl group (~ -60 ppm, singlet)[1]
IR Spectroscopy Nitro group vibrations (~1520 cm⁻¹)[1]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Biological Activity and Potential Applications

This compound has emerged as a molecule of interest due to its potential anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound is believed to stem from its ability to inhibit cytosolic thioredoxin reductase (TrxR).[1] TrxR is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells. Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1]

While specific IC₅₀ values for this compound are not yet published, related nitro-substituted pyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Anticancer_MoA Compound 6-Methoxy-3-nitro- 2-(trifluoromethyl)pyridine TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Normally reduces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Figure 2: Proposed mechanism of anticancer activity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A general protocol for assessing the cytotoxicity of a compound using the MTT assay is as follows:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all wells) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a blank control (media only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of pyridine with trifluoromethyl and nitro substitutions have shown promising activity against various bacterial strains, including resistant ones.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, related compounds have shown MIC values in the low microgram per milliliter range against bacteria such as Staphylococcus aureus and Escherichia coli.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

A standard protocol for determining the MIC of a compound is the broth microdilution method:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a defined cell density.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound is a promising scaffold in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a potential for significant biological activity. While specific quantitative data on its anticancer and antimicrobial efficacy are still emerging, the activity of related compounds and its proposed mechanism of action through the inhibition of thioredoxin reductase warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing molecule. As more data becomes available, a clearer picture of its utility in drug development will undoubtedly emerge.

References

An In-depth Technical Guide to 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its unique arrangement of electron-donating and electron-withdrawing groups imparts specific reactivity, making it a valuable intermediate for the synthesis of complex bioactive molecules. This document provides a comprehensive analysis of its functional groups, physicochemical properties, synthesis, and reactivity, serving as a technical guide for professionals in chemical research and development.

Chemical Properties and Structure

This compound (CAS No. 727993-33-1) is a substituted pyridine with a molecular formula of C₇H₅F₃N₂O₃.[1][2] The molecule consists of a central pyridine ring functionalized with three key substituents: a methoxy group (-OCH₃) at position 6, a nitro group (-NO₂) at position 3, and a trifluoromethyl group (-CF₃) at position 2.[1] This specific substitution pattern creates a highly electron-deficient aromatic system, which dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 727993-33-1[1][2]
Molecular Formula C₇H₅F₃N₂O₃[1][2]
Molecular Weight 222.12 g/mol [1][2]
Purity ≥97%[2]
SMILES COC1=NC(=C(C=C1)--INVALID-LINK--[O-])C(F)(F)F[2]
Storage Conditions 4°C[2]

Functional Group Analysis

The reactivity and utility of this compound are a direct result of the interplay between its distinct functional groups.

  • Pyridine Ring: As the core scaffold, the pyridine ring is an aromatic heterocycle. The nitrogen atom is inherently electron-withdrawing, which, combined with the other substituents, makes the ring highly electron-deficient.

  • Trifluoromethyl Group (-CF₃): Positioned at C2, the -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This effect significantly increases the electrophilicity of the pyridine ring. In drug design, the -CF₃ group is prized for its ability to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability.[1][3]

  • Nitro Group (-NO₂): Located at C3, the nitro group is another strong electron-withdrawing substituent. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. The nitro group is also a versatile synthetic handle, as it can be readily reduced to an amino group (-NH₂), opening pathways for further derivatization.[1]

  • Methoxy Group (-OCH₃): The methoxy group at C6 is an electron-donating group through resonance, but its effect is largely overridden by the powerful electron-withdrawing nature of the nitro and trifluoromethyl groups.[1] It can, however, be a site for nucleophilic substitution reactions.[1]

The collective electronic effects of these groups are visualized in the diagram below.

G sub This compound OCH3 Methoxy (-OCH₃) at C6 sub->OCH3 NO2 Nitro (-NO₂) at C3 sub->NO2 CF3 Trifluoromethyl (-CF₃) at C2 sub->CF3 EDG Electron Donating (Resonance) OCH3->EDG Exhibits EWG1 Strong Electron Withdrawing (Induction & Resonance) NO2->EWG1 Exhibits EWG2 Strong Electron Withdrawing (Induction) CF3->EWG2 Exhibits Ring Pyridine Ring (Electron Deficient) EDG->Ring Influence EWG1->Ring Influence EWG2->Ring Influence Reactivity High Susceptibility to Nucleophilic Aromatic Substitution (SNAr) Ring->Reactivity

Diagram 1: Functional group influence on reactivity.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the nucleophilic aromatic substitution of a chlorinated precursor.

Synthesis via Methoxylation

A viable pathway involves the methoxylation of a chloro-nitro-trifluoromethylpyridine intermediate.[1] For example, the reaction of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine with sodium methoxide provides the target compound.

Table 2: Typical Reaction Parameters for Methoxylation

ParameterCondition
Starting Material 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
Reagent Sodium Methoxide (NaOCH₃)
Solvent DMF or DMSO
Temperature 80–100°C
Duration 12–24 hours
Typical Yield ~85%
Data compiled from literature reports.[1]
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis described above.

Materials:

  • 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq)

  • Sodium methoxide (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine in anhydrous DMF, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 90°C and stir for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

G start Start dissolve Dissolve Precursor in Anhydrous DMF start->dissolve add_reagent Add Sodium Methoxide (NaOCH₃) dissolve->add_reagent heat Heat to 90°C (18 hours) add_reagent->heat monitor Monitor with TLC heat->monitor quench Quench with Ice Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify end Final Product purify->end

Diagram 2: Experimental workflow for synthesis.

Chemical Reactivity and Applications

The primary reactivity of this compound involves transformations of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as H₂ gas with a palladium catalyst.[1] This resulting aminopyridine is a crucial intermediate for building more complex molecules, often used in the synthesis of pharmaceutical ingredients.

  • Substitution of the Methoxy Group: The methoxy group can be replaced by other nucleophiles, although this typically requires harsher conditions compared to substitutions on more activated positions.[1]

Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are key structural motifs in a wide range of active ingredients for both pharmaceuticals and agrochemicals.[4][5] The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity, make these scaffolds highly valuable.[3][6]

While specific applications of this compound itself are often as a specialized intermediate, its structural elements are found in compounds with significant biological activity. For instance, related compounds have been investigated as potential anticancer treatments, targeting enzymes like cytosolic thioredoxin reductase.[1] The trifluoromethylpyridine moiety is also present in numerous commercialized agrochemicals.[4]

References

Methodological & Application

Application Note and Synthesis Protocol for 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a pyridine derivative with significant potential in medicinal chemistry and pharmaceutical development. The protocol outlines a two-step synthetic route, commencing with the preparation of a key chloro-substituted intermediate followed by a nucleophilic aromatic substitution to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)
1Chlorination2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridinePhosphorus Oxychloride (POCl₃), Quinoline2-Chloro-3-nitro-6-(trifluoromethyl)pyridine~88-92>95
2Methoxylation2-Chloro-3-nitro-6-(trifluoromethyl)pyridineSodium Methoxide (NaOCH₃), Methanol (MeOH)This compound>85>98

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

This protocol describes the chlorination of 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine using phosphorus oxychloride.

Materials:

  • 2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine

  • Phosphorus oxychloride (POCl₃)

  • Quinoline

  • Ethyl acetate (EtOAc)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a round-bottom flask charged with 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq), add phosphorus oxychloride (3.0 eq).

  • Slowly add quinoline (1.5 eq) to the stirred mixture. Control the addition rate to maintain the internal temperature below 50°C.

  • Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture in an oil bath to 120°C.

  • Maintain the reaction at reflux for 1.5 to 3 hours. Monitor the progress of the reaction by TLC (petroleum ether/ethyl acetate = 15/1).

  • After the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess phosphorus oxychloride.

  • Dissolve the residue in ethyl acetate (approx. 8 mL per gram of starting material).

  • Wash the organic layer sequentially with 2N HCl (2 x 4 mL per gram of starting material) to remove quinoline, followed by saturated NaHCO₃ solution until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitro-6-(trifluoromethyl)pyridine as a solid or oil.[1] This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution of the chloro-intermediate with sodium methoxide.

Materials:

  • 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol (MeOH) or Dimethylformamide (DMF)

  • Water (H₂O)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol or DMF.

  • Add sodium methoxide (1.05 to 1.5 eq) to the solution.

  • Heat the reaction mixture to a temperature between 25°C and 100°C. A typical range for similar substitutions is 80-100°C when using DMF or DMSO as a solvent, or refluxing in methanol.[2][3]

  • Stir the reaction for 12 to 24 hours, monitoring the progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If methanol is the solvent, it can be partially removed under reduced pressure.

  • Quench the reaction by carefully adding water.

  • The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Synthesis Workflow

SynthesisWorkflow Start 2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine Intermediate 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine Start->Intermediate POCl₃, Quinoline 120°C, 1.5-3h Product This compound Intermediate->Product NaOCH₃, MeOH 25-100°C, 12-24h

Caption: Two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

LogicalRelationship A Starting Material: 2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine B Step 1: Chlorination A->B is converted in C Intermediate: 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine B->C to yield D Step 2: Methoxylation C->D is the substrate for E Final Product: This compound D->E to produce the

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the primary synthetic routes for the preparation of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a pyridine derivative with potential applications in medicinal chemistry and drug development. The protocols provided are based on established chemical principles and literature precedents for analogous compounds.

Introduction

This compound can be synthesized through two main pathways:

  • Methoxylation of a Halogenated Precursor: This involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, with a methoxide source. This route is often high-yielding and provides good regioselectivity.

  • Nitration of a Methoxy-Substituted Pyridine: This pathway involves the direct nitration of 6-methoxy-2-(trifluoromethyl)pyridine. This reaction can be challenging due to the electronic properties of the substituted pyridine ring but is a viable alternative.[1]

This document will provide a detailed protocol for the methoxylation route and describe the alternative nitration pathway.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Methoxylation)

This protocol details the synthesis of this compound from 2-chloro-3-nitro-6-(trifluoromethyl)pyridine and sodium methoxide. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Reaction Scheme:

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine + NaOCH₃ → this compound + NaCl

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example)Molar Equivalence
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine39890-97-0226.5410.0 g (44.1 mmol)1.0
Sodium Methoxide (NaOCH₃)124-41-454.022.62 g (48.5 mmol)1.1
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09100 mL-
Ethyl Acetate141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Experimental Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (10.0 g, 44.1 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagent: Carefully add sodium methoxide (2.62 g, 48.5 mmol) to the solution in portions. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (approx. 500 mL) and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound. An ~85% yield can be expected under optimal conditions.

Protocol 2: Alternative Synthesis via Nitration

This protocol describes the synthesis of this compound by the direct nitration of 6-methoxy-2-(trifluoromethyl)pyridine.

Reaction Scheme:

6-Methoxy-2-(trifluoromethyl)pyridine + HNO₃/H₂SO₄ → this compound

General Procedure:

The nitration is typically carried out by adding a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to a solution of 6-methoxy-2-(trifluoromethyl)pyridine.[1]

Key Reaction Conditions:

  • Temperature: The reaction is highly exothermic and requires careful temperature control, typically maintained between 0-5°C to prevent over-nitration and decomposition.[1]

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The concentration of nitric acid should be carefully controlled.[1]

  • Solvent: Sulfuric acid often serves as both the catalyst and the solvent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).[1]

Work-up:

The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization and extraction of the product. Purification is then performed, usually by column chromatography.

Data Summary

Synthesis RouteKey ReagentsSolventTemperatureDurationYield
Methoxylation 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, NaOCH₃DMF80-100°C12-24 hours~85%
Nitration 6-Methoxy-2-(trifluoromethyl)pyridine, HNO₃/H₂SO₄H₂SO₄0-5°CNot Specified-

Visualizations

Experimental Workflow for Methoxylation Protocol

SynthesisWorkflow Workflow for the Synthesis of this compound via Methoxylation A 1. Dissolve 2-chloro-3-nitro-6- (trifluoromethyl)pyridine in anhydrous DMF. B 2. Add sodium methoxide in portions at room temperature. A->B C 3. Heat the reaction mixture to 80-100°C for 12-24 hours. B->C D 4. Monitor reaction progress by TLC/HPLC. C->D E 5. Quench the reaction by pouring into ice-water. D->E Upon completion F 6. Extract the product with ethyl acetate. E->F G 7. Wash the combined organic layers with water and brine. F->G H 8. Dry the organic layer over Na2SO4, filter, and concentrate. G->H I 9. Purify the crude product by silica gel column chromatography. H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine to synthesize 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine. This reaction is a crucial step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocol is based on established nucleophilic aromatic substitution (SNAr) methodologies for structurally similar compounds. While specific yield and comprehensive characterization data for this exact transformation are not widely published, the provided protocol offers a robust starting point for its successful execution.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The functionalization of the pyridine ring allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules. The title compound, 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, is a highly activated substrate for nucleophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) ortho and para to the chlorine atom. This activation facilitates the displacement of the chloro group by a nucleophile, such as a methoxide ion. The resulting product, 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine, can serve as a versatile intermediate for further chemical transformations.

Reaction Principle

The methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired methoxylated product.

Experimental Protocol

This protocol is adapted from established procedures for the methoxylation of analogous chloronitropyridines.[1]

Materials:

  • 2-chloro-3-nitro-6-(trifluoromethyl)pyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.

  • Addition of Sodium Methoxide: To the stirred solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) to ensure complete conversion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine.

Data Presentation

ParameterExpected/Typical Value
Reactants & Stoichiometry
2-chloro-3-nitro-6-(trifluoromethyl)pyridine1.0 equivalent
Sodium Methoxide1.1 - 1.5 equivalents
Reaction Conditions
SolventAnhydrous Methanol
TemperatureRoom Temperature to 60 °C
Reaction Time1 - 6 hours (monitor by TLC/LC-MS)
Product Characterization
Product Name2-methoxy-3-nitro-6-(trifluoromethyl)pyridine
Molecular FormulaC₇H₄F₃N₂O₃
Molecular Weight237.12 g/mol
Expected Yield> 80% (based on analogous reactions)
AppearanceExpected to be a solid
Spectroscopic DataTo be determined (¹H NMR, ¹³C NMR, IR, MS)

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve Starting Material in Anhydrous Methanol B Add Sodium Methoxide A->B C Stir and Heat (if necessary) B->C D Quench with Water C->D Reaction Complete E Extract with Organic Solvent D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4/Na2SO4 F->G H Concentrate in vacuo G->H I Purify (Chromatography/Recrystallization) H->I J Final Product I->J

Caption: Synthetic workflow for the methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.

Reaction Mechanism

The diagram below outlines the SNAr mechanism for the methoxylation reaction.

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Anhydrous methanol is flammable and toxic. Handle with care.

  • 2-chloro-3-nitro-6-(trifluoromethyl)pyridine is a potentially hazardous chemical. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The protocol described in these application notes provides a comprehensive guide for the methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine. This SNAr reaction is expected to proceed efficiently under mild conditions to yield the desired product, a valuable intermediate for the synthesis of novel compounds in drug discovery and development. Researchers are encouraged to optimize the reaction conditions and thoroughly characterize the final product using modern analytical techniques.

References

Purifying 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This document provides detailed protocols for the purification of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine , a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following methods have been compiled and adapted from established chemical literature to ensure high-purity material suitable for further synthetic applications.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its synthesis, typically involving the nitration of 6-methoxy-2-(trifluoromethyl)pyridine or methoxylation of a corresponding chloro-substituted precursor, can result in various impurities.[1] Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the quality of the final products. This guide details two primary purification techniques: recrystallization and column chromatography, along with a potential alternative of sublimation.

Data Summary

Purification TechniqueCompound TypeSolvent System / ConditionsTypical Purity AchievedReference
Recrystallization2-Chloro-6-methoxy-3-nitropyridineToluene / Heptane99-100%Patent Data
Recrystallization5-Nitro-2-fluoropyridine derivativeDilute AlcoholHigh[2]
Column Chromatography6-alkyl-2-aryl-3-(trifluoromethyl)pyridinesPetroleum Ether / Ethyl AcetateHighSupporting Information
Column ChromatographyTrifluoromethylated AlkenesPentane / Diethyl EtherHigh[3]
SublimationNitropyridine derivativeVacuum (39 mm), elevated temp.High[2]

Experimental Protocols

The following protocols are designed to provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on protocols for similar compounds, a two-solvent system is often effective.

Materials:

  • Crude this compound

  • Toluene

  • Heptane (or Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with stirring. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the toluene solution is still warm, slowly add heptane (or hexane) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane (or hexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like this compound, silica gel is a suitable stationary phase.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Petroleum ether (or Hexane)

  • Ethyl acetate

  • Chromatography column

  • Beakers and flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., petroleum ether with a small percentage of ethyl acetate) or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 petroleum ether/ethyl acetate). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the movement of the compound down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (from synthesis) Dissolution Dissolution Crude->Dissolution Choose Method Recrystallization Recrystallization Dissolution->Recrystallization ColumnChromatography Column Chromatography Dissolution->ColumnChromatography Filtration Filtration & Washing Recrystallization->Filtration Drying Drying ColumnChromatography->Drying Combine Pure Fractions Filtration->Drying PureProduct Pure Product (>99%) Drying->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Alternative Purification Technique: Sublimation

For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be an effective purification method. This technique involves heating the solid compound under vacuum, causing it to transition directly into the gas phase, and then allowing it to condense back into a solid on a cold surface, leaving non-volatile impurities behind. While a specific protocol for this compound is not available, sublimation has been successfully used for other nitropyridine derivatives.[2]

Conclusion

The purification of this compound is a critical step in its utilization as a chemical intermediate. The protocols for recrystallization and column chromatography provided here offer robust starting points for achieving high-purity material. Researchers are encouraged to perform small-scale trials to optimize conditions for their specific crude product. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification.

References

Application Note and Protocol: In Vitro Cytotoxicity of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery.[1] Its unique chemical structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group, suggests potential biological activity.[1] The trifluoromethyl group can enhance lipophilicity, potentially increasing cell membrane penetration, while the nitro group can be involved in redox cycling and interactions with cellular targets like enzymes.[1] Pyridine derivatives, in general, have shown a wide range of biological activities, including antitumor effects.[2] Given these characteristics, evaluating the cytotoxic potential of this compound is a critical step in assessing its therapeutic or toxicological profile.

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the compound.

Data Presentation

The cytotoxic effect of this compound is typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. The results can be summarized in the following table.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-70 (Vehicle Control)100 ± 4.5\multirow{6}{}{25.3}
192.1 ± 5.2
1068.4 ± 3.9
2551.2 ± 4.1
5035.7 ± 3.5
10015.8 ± 2.9
HeLa0 (Vehicle Control)100 ± 5.1\multirow{6}{}{42.8}
195.3 ± 4.8
1075.1 ± 5.5
2560.9 ± 4.3
5040.2 ± 3.8
10022.4 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Materials and Reagents
  • This compound

  • Human breast cancer cell line (e.g., MCF-7) and human cervical cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[6]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Cell Culture (e.g., MCF-7, HeLa) C Seed cells in 96-well plate A->C B Compound Preparation (Stock solution in DMSO) E Treat cells with compound (Varying concentrations) B->E D Incubate for 24h (37°C, 5% CO2) C->D D->E F Incubate for 24-72h E->F G Add MTT Reagent (10 µL per well) F->G H Incubate for 4h G->H I Solubilize formazan (Add 100 µL DMSO) H->I J Measure Absorbance (570 nm) I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L G A 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase Activation (e.g., Caspase-9, Caspase-3) D->E F Apoptosis E->F

References

Application Notes and Protocols for 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature review, specific antimicrobial studies on "6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine" are not available. The following application notes and protocols are based on the known antimicrobial properties of related chemical moieties, including nitroaromatic compounds, trifluoromethyl-pyridines, and methoxy-pyridines. The provided data and pathways are hypothetical and intended to serve as a research guide.

Application Notes

Introduction

This compound is a novel heterocyclic compound with potential as an antimicrobial agent. Its structure combines three key functional groups known for their roles in bioactive molecules: a nitro group, a trifluoromethyl group, and a methoxy group on a pyridine scaffold. This unique combination suggests several potential mechanisms of action and a possible broad spectrum of activity.

  • Nitroaromatic Moiety : Nitroaromatic compounds are a well-established class of antimicrobials that are often activated by microbial nitroreductases.[1][2][3][4] This activation leads to the formation of reactive nitrogen species that can cause cellular damage, including DNA strand breaks, making them effective against a range of bacteria and parasites.[1][4]

  • Trifluoromethylpyridine Core : The trifluoromethyl group is a common feature in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and cell membrane permeability.[5] Pyridine derivatives containing this group have demonstrated significant antibacterial and antifungal activities.[6][7][8]

  • Methoxy Group : The presence of a methoxy group can modulate the electronic properties and bioavailability of the molecule, potentially influencing its antimicrobial efficacy and spectrum.[9]

Postulated Mechanism of Action

It is hypothesized that this compound acts as a prodrug. Upon entering a microbial cell, the nitro group is reduced by a nitroreductase enzyme, a process more common in anaerobic and microaerophilic environments but also present in some aerobic bacteria.[2][3] This reduction generates a nitroso radical anion and other reactive nitrogen species. These reactive intermediates are thought to be the primary cytotoxic agents, leading to microbial cell death through multiple mechanisms, including DNA damage and inhibition of essential enzymes.[1][4]

Potential Antimicrobial Spectrum

Given the postulated mechanism of action, this compound is predicted to be most effective against:

  • Anaerobic Bacteria: Organisms with high nitroreductase activity.

  • Gram-positive and Gram-negative Bacteria: The lipophilic nature imparted by the trifluoromethyl group may facilitate passage through bacterial cell membranes.[5] Various trifluoromethylpyridine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus infantis) and Gram-negative (e.g., Escherichia coli, Stenotrophomonas maltophilia) bacteria.[6][10]

  • Biofilm-forming Bacteria: The ability to penetrate the biofilm matrix is crucial for treating chronic infections. The properties of this compound may allow it to be effective against bacteria within biofilms.

Potential Research Applications
  • Screening against panels of clinically relevant aerobic and anaerobic bacteria.

  • Investigating its efficacy against drug-resistant strains (e.g., MRSA, VRE).

  • Evaluating its activity against microbial biofilms.

  • Mechanistic studies to confirm the role of nitroreductases in its activation.

  • In vivo studies in animal models of infection.

Data Presentation (Hypothetical)

The following tables present hypothetical data for "this compound," hereafter referred to as Compound-X, to illustrate expected outcomes from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound-X

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292134
Escherichia coli259228
Pseudomonas aeruginosa2785332
Enterococcus faecalis2921216
Bacteroides fragilis252852
Clostridium perfringens131241

Table 2: Minimum Bactericidal Concentration (MBC) of Compound-X

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus2921348Bactericidal
Escherichia coli25922832Bacteriostatic
Bacteroides fragilis2528522Bactericidal

Table 3: Anti-Biofilm Activity of Compound-X against S. aureus ATCC 29213

Concentration (µg/mL)Biofilm Inhibition (%)Pre-formed Biofilm Eradication (%)
1 (0.25 x MIC)2510
4 (1 x MIC)6045
16 (4 x MIC)9580

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

1. Preparation of Materials:

  • Compound-X Stock Solution: Prepare a 10 mg/mL stock solution of Compound-X in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use reference strains such as S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[13]

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the Compound-X working solution (prepared by diluting the stock in CAMHB to twice the highest desired concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, and continue this process down to well 10.[14] Discard the final 50 µL from well 10.

  • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculate wells 1 through 11 with 50 µL of the final bacterial suspension.

  • Seal the plate and incubate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of Compound-X at which there is no visible growth (turbidity) as observed by eye or with a plate reader.[12][15]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay.[16][17][18]

1. Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[19][20] This is typically observed as no colony growth or only 1-2 colonies on the agar.

Protocol 3: Anti-Biofilm Activity Assay

This protocol evaluates the ability of Compound-X to inhibit biofilm formation and eradicate pre-formed biofilms.[21][22][23]

1. Biofilm Inhibition Assay:

  • Prepare a bacterial suspension (e.g., S. aureus) in Tryptic Soy Broth (TSB) supplemented with 1% glucose, adjusted to 1 x 10⁶ CFU/mL.

  • In a 96-well plate, add 100 µL of the bacterial suspension to wells containing 100 µL of Compound-X at various concentrations (e.g., 0.25x, 1x, 4x MIC). Include a growth control without the compound.

  • Incubate the plate at 37°C for 24 hours without shaking.

2. Biofilm Eradication Assay:

  • Grow biofilms as in the inhibition assay but without the compound for 24 hours.

  • After incubation, gently remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

  • Add 200 µL of fresh medium containing various concentrations of Compound-X to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

3. Quantification of Biofilm (Crystal Violet Staining):

  • After incubation (for both assays), discard the medium and wash the wells twice with PBS to remove non-adherent cells.

  • Fix the biofilms with 200 µL of methanol for 15 minutes.

  • Remove the methanol and let the plate air dry.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with water to remove excess stain and let the plate dry.

  • Solubilize the bound stain with 200 µL of 33% acetic acid.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of inhibition or eradication relative to the untreated control.

Visualizations

G cluster_cell Microbial Cell cluster_targets Cellular Targets CompoundX 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine (Prodrug) Nitroreductase Nitroreductase (Enzyme) CompoundX->Nitroreductase Enters Cell & Binds ReactiveSpecies Reactive Nitrogen Species (e.g., NO2-, R-NO) Nitroreductase->ReactiveSpecies Reduction/ Activation DNA DNA ReactiveSpecies->DNA Proteins Essential Proteins ReactiveSpecies->Proteins Damage Cellular Damage & Cell Death DNA->Damage Causes Damage Proteins->Damage Causes Damage

Caption: Postulated mechanism of action for this compound.

G cluster_workflow Antimicrobial Screening Workflow Start Prepare Compound-X Stock Solution MIC_Assay Broth Microdilution MIC Assay Start->MIC_Assay PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->MIC_Assay MBC_Assay MBC Assay (Subculture from MIC) MIC_Assay->MBC_Assay Determine MIC Biofilm_Assay Anti-Biofilm Assays (Inhibition & Eradication) MIC_Assay->Biofilm_Assay Determine MIC DataAnalysis Data Analysis & Interpretation MBC_Assay->DataAnalysis Biofilm_Assay->DataAnalysis

Caption: General experimental workflow for antimicrobial evaluation.

References

Application Notes and Protocols: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the presence of an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, make it a valuable precursor for the synthesis of a wide range of complex heterocyclic compounds, including kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 727993-33-1
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance Solid
Key Functional Groups Methoxy (-OCH₃), Nitro (-NO₂), Trifluoromethyl (-CF₃)

Applications in Organic Synthesis

The strategic placement of the methoxy, nitro, and trifluoromethyl groups on the pyridine ring allows for a variety of chemical transformations, making this compound a key building block for the synthesis of polysubstituted pyridine derivatives. The primary applications involve the reduction of the nitro group to an amine, followed by further functionalization.

Key Synthetic Transformations

The primary synthetic utility of this compound revolves around the transformation of the nitro group into an amino group, which can then be further modified. A general workflow is depicted below.

G A This compound B Reduction of Nitro Group A->B Reagents: SnCl2·2H2O, Ethanol or Fe/NH4Cl, Ethanol/H2O C 5-Amino-2-methoxy-6-(trifluoromethyl)pyridine B->C D Further Functionalization (e.g., Sandmeyer Reaction, Amide Coupling) C->D E Target Molecules (e.g., Halogenated Pyridines, Amides) D->E

Caption: General synthetic workflow starting from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 5-Amino-2-methoxy-6-(trifluoromethyl)pyridine

The reduction of the nitro group to an amine is a crucial first step in utilizing this compound as a precursor. Two common and effective methods for this transformation are presented below.

Method A: Reduction with Tin(II) Chloride Dihydrate

This method is a widely used and reliable procedure for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Amino-2-methoxy-6-(trifluoromethyl)pyridine.

Method B: Reduction with Iron Powder and Ammonium Chloride

This method, often referred to as the Béchamp reduction, provides a cost-effective and environmentally benign alternative to other metal-based reductions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

  • If necessary, purify the product by column chromatography as described in Method A.

Quantitative Data for Reduction Reactions

MethodReagentsSolventTemperatureTime (h)Yield (%)
A SnCl₂·2H₂OEthanolReflux2-4Typically >85%
B Fe, NH₄ClEthanol/WaterReflux4-8Typically >80%
Protocol 2: Conversion of 5-Amino-2-methoxy-6-(trifluoromethyl)pyridine to Halogenated Derivatives via Sandmeyer Reaction

The resulting 5-amino-2-methoxy-6-(trifluoromethyl)pyridine can be converted to various halogenated pyridines using the Sandmeyer reaction. This protocol provides a general procedure for the synthesis of the corresponding chloro-derivative.

G A 5-Amino-2-methoxy-6-(trifluoromethyl)pyridine B Diazotization A->B NaNO2, HCl(aq) 0-5 °C C Diazonium Salt Intermediate B->C D Copper(I) Chloride Mediated Substitution C->D CuCl 0-5 °C to rt E 5-Chloro-2-methoxy-6-(trifluoromethyl)pyridine D->E

Caption: Workflow for the Sandmeyer reaction to produce a chlorinated pyridine derivative.

Materials:

  • 5-Amino-2-methoxy-6-(trifluoromethyl)pyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve 5-Amino-2-methoxy-6-(trifluoromethyl)pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a beaker.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Chloro-2-methoxy-6-(trifluoromethyl)pyridine.

Expected Yields and Spectroscopic Data

Yields for the Sandmeyer reaction can vary but are typically in the range of 60-80%. The products should be characterized by standard spectroscopic methods.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
5-Amino-2-methoxy-6-(trifluoromethyl)pyridine ~7.5 (d), ~6.8 (d), ~4.0 (s, 3H), ~3.8 (br s, 2H)~160, ~145, ~130, ~125 (q), ~120, ~115, ~55
5-Chloro-2-methoxy-6-(trifluoromethyl)pyridine ~7.8 (d), ~7.2 (d), ~4.1 (s, 3H)~162, ~148, ~135, ~128, ~123 (q), ~120, ~56
(Note: Approximate chemical shifts are provided for illustrative purposes. Actual values should be determined experimentally.)

Application in the Synthesis of Sorafenib Analogs

Safety Information

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The reagents used in the described protocols, such as strong acids, tin compounds, and sodium nitrite, are hazardous and should be handled with care according to established laboratory safety procedures.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel. All experiments should be conducted with appropriate safety precautions.

Application Notes and Protocols for Reactions of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and a common subsequent reaction of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a versatile intermediate in medicinal chemistry and agrochemical research. The protocols are based on established chemical principles and analogous reactions found in the scientific literature.

I. Synthesis of this compound

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method offers good yields and regioselectivity. The overall synthesis can be approached in two steps:

  • Nitration of 2-Hydroxy-6-(trifluoromethyl)pyridine: The commercially available 2-hydroxy-6-(trifluoromethyl)pyridine is first nitrated to introduce the nitro group at the 3-position.

  • Chlorination and Methoxylation: The resulting nitrophenol is then converted to the corresponding chloride, followed by a nucleophilic substitution with sodium methoxide to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

This protocol describes the synthesis of the key precursor for the final methoxylation step.

Materials:

  • 2-Hydroxy-6-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:

  • Nitration:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 10.0 g (61.3 mmol) of 2-hydroxy-6-(trifluoromethyl)pyridine to the cooled sulfuric acid while stirring.

    • Prepare a nitrating mixture by cautiously adding 6.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of the pyridine derivative over 30 minutes, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 3-nitro-2-hydroxy-6-(trifluoromethyl)pyridine.

  • Chlorination:

    • To a round-bottom flask, add the dried 3-nitro-2-hydroxy-6-(trifluoromethyl)pyridine (assuming quantitative yield from the previous step, ~12.7 g, 61.3 mmol) and 30 mL of phosphorus oxychloride.

    • Add 1 mL of DMF as a catalyst.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

  • Sodium Methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl Ether

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g (44.1 mmol) of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine in 100 mL of anhydrous DMF.

  • Add 2.62 g (48.5 mmol) of sodium methoxide to the solution in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 300 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain this compound as a solid.

Data Presentation
Parameter2-Chloro-3-nitro-6-(trifluoromethyl)pyridineThis compound
Molecular Formula C₆H₂ClF₃N₂O₂C₇H₅F₃N₂O₃
Molecular Weight 226.54 g/mol 222.12 g/mol [1]
Appearance White to off-white solidYellow solid
Yield ~70-80% (over 2 steps)~85-95%
¹H NMR (CDCl₃, δ) 8.1-8.3 (d, 1H), 7.8-8.0 (d, 1H)8.2-8.4 (d, 1H), 7.2-7.4 (d, 1H), 4.1 (s, 3H)
¹³C NMR (CDCl₃, δ) ~155, ~148, ~140, ~135, ~125 (q), ~120 (q)~165, ~150, ~142, ~130, ~122 (q), ~118, ~55
¹⁹F NMR (CDCl₃, δ) ~ -68~ -67

Note: NMR chemical shifts are approximate and may vary based on solvent and instrument.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Final Product Synthesis 2_Hydroxy_6_TFMP 2-Hydroxy-6- (trifluoromethyl)pyridine Nitration Nitration (HNO₃, H₂SO₄) 2_Hydroxy_6_TFMP->Nitration 3_Nitro_2_Hydroxy 3-Nitro-2-hydroxy-6- (trifluoromethyl)pyridine Nitration->3_Nitro_2_Hydroxy Chlorination Chlorination (POCl₃, DMF) 3_Nitro_2_Hydroxy->Chlorination Precursor 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine Chlorination->Precursor Methoxylation Methoxylation (NaOMe, DMF) Precursor->Methoxylation Final_Product 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine Methoxylation->Final_Product

Caption: Synthetic workflow for this compound.

II. Reactions of this compound

A common and useful reaction involving this molecule is the reduction of the nitro group to an amine. This transformation opens up a wide range of possibilities for further functionalization, such as amide bond formation or diazotization reactions, which are crucial in the synthesis of many pharmaceutical and agrochemical compounds.

Experimental Protocol

Protocol 3: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add a solution of 5.0 g (22.5 mmol) of this compound in 100 mL of methanol.

  • Carefully add 0.5 g of 10% Pd/C to the solution.

  • Seal the flask and purge with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator at 50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-6-methoxy-2-(trifluoromethyl)pyridine.

  • The product can be purified by column chromatography or recrystallization if necessary.

Data Presentation
Parameter3-Amino-6-methoxy-2-(trifluoromethyl)pyridine
Molecular Formula C₇H₇F₃N₂O
Molecular Weight 192.14 g/mol
Appearance Off-white to pale yellow solid
Yield >90%
¹H NMR (CDCl₃, δ) 7.0-7.2 (d, 1H), 6.5-6.7 (d, 1H), 3.9 (s, 3H), 3.8 (br s, 2H)
¹³C NMR (CDCl₃, δ) ~160, ~140, ~135, ~120, ~118 (q), ~110, ~53
¹⁹F NMR (CDCl₃, δ) ~ -67

Note: NMR chemical shifts are approximate and may vary based on solvent and instrument.

Visualization of the Signaling Pathway (Reaction)

Nitro_Reduction Starting_Material 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine Reaction_Conditions Reduction (H₂, Pd/C, MeOH) Starting_Material->Reaction_Conditions Product 3-Amino-6-methoxy-2- (trifluoromethyl)pyridine Reaction_Conditions->Product

Caption: Reduction of the nitro group to an amine.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are illustrative and may require optimization for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route 1: Nitration of a Methoxy-Substituted Pyridine Precursor. This approach involves the direct nitration of 6-methoxy-2-(trifluoromethyl)pyridine using a nitrating agent like a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1]

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This method involves the reaction of a precursor containing a suitable leaving group, such as 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, with sodium methoxide (NaOCH₃).[1]

Q2: What are the common challenges encountered during the synthesis?

A2: Researchers may face several challenges, including:

  • Low Yields: The electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, making direct nitration challenging and potentially leading to lower yields.[1]

  • Side Reactions: Over-nitration can occur, leading to the formation of unwanted byproducts.[1]

  • Purification Difficulties: The final product may contain impurities from starting materials, reagents, or side reactions, requiring careful purification.

  • Safety Hazards: The use of strong acids and nitrating agents requires strict adherence to safety protocols.

Q3: How can I optimize the yield of the reaction?

A3: To optimize the yield, consider the following:

  • Choice of Starting Material: Starting with a pre-functionalized precursor, such as 2-chloro-6-(trichloromethyl)pyridine, can lead to higher yields as outlined in patent CN109988101A.[1]

  • Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and reaction time is crucial. For instance, in the direct fluorination of 2-chloro-6-(trichloromethyl)pyridine, optimized conditions are reported as 120–130°C and 3.0–3.5 MPa for 6 hours.[1]

  • Catalyst Selection: For specific routes, such as the one starting from 2-chloro-6-(trichloromethyl)pyridine, the use of catalysts like SbCl₂F₃/SbCl₃F₂ has been shown to be effective.[1]

  • Purification Method: Employing appropriate purification techniques, such as recrystallization or column chromatography, can improve the purity and isolated yield of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material Insufficient activation of the nitrating agent.Ensure the use of a strong acid catalyst like concentrated sulfuric acid in appropriate molar ratios with nitric acid.
Deactivated pyridine ring due to the trifluoromethyl group.Consider using a more reactive precursor or a more forcing set of reaction conditions (e.g., higher temperature), while carefully monitoring for side reactions.
Formation of multiple products (low selectivity) Over-nitration or side reactions.Carefully control the reaction temperature, ideally at 0–5°C during the addition of the nitrating agent.[1] The stoichiometry of the nitrating agent should also be precisely controlled.
Product degradation Instability of the nitro group under certain conditions.Monitor the stability of the compound at different pH values and temperatures using HPLC to identify optimal work-up and storage conditions.[1]
Difficulty in isolating the pure product Presence of starting materials or isomeric byproducts.Utilize purification methods such as recrystallization from a suitable solvent or column chromatography. A patent for a related compound suggests that treating the crude product with an alkaline solution can help remove impurities.[2]

Experimental Protocols

Route 1: Nitration of 6-methoxy-2-(trifluoromethyl)pyridine
  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (0-5°C) using an ice bath.

  • Nitration Reaction: Dissolve 6-methoxy-2-(trifluoromethyl)pyridine in a suitable solvent and cool the solution to 0-5°C. Slowly add the pre-cooled nitrating mixture to the pyridine solution, ensuring the temperature does not exceed 5°C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

  • Purification: Wash the crude product with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Route 2: Methoxylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine in an anhydrous polar aprotic solvent such as DMF or DMSO.[1]

  • Addition of Methoxide: Add sodium methoxide to the solution. The reaction is typically carried out at an elevated temperature, for example, 80–100°C.[1]

  • Reaction Time: The reaction is generally allowed to proceed for 12–24 hours.[1]

  • Work-up and Purification: After completion, the reaction mixture is cooled and poured into water. The product can be extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Data Presentation

Table 1: Optimized Reaction Conditions for a High-Yield Synthesis Route

ParameterValueReference
Starting Material 2-chloro-6-(trichloromethyl)pyridine and anhydrous hydrogen fluoride (HF)CN109988101A[1]
Molar Ratio (HF:Starting Material) 8:1CN109988101A[1]
Catalyst SbCl₂F₃/SbCl₃F₂ (1:1 ratio)CN109988101A[1]
Temperature 120–130°CCN109988101A[1]
Pressure 3.0–3.5 MPaCN109988101A[1]
Duration 6 hoursCN109988101A[1]

Table 2: Reaction Conditions for Methoxylation Route

ParameterValueReference
Starting Material 2-Chloro-3-nitro-6-(trifluoromethyl)pyridineBenchchem[1]
Reagent Sodium Methoxide (NaOCH₃)Benchchem[1]
Solvent DMF or DMSOBenchchem[1]
Temperature 80–100°CBenchchem[1]
Duration 12–24 hoursBenchchem[1]

Visualizations

Synthesis_Workflow_Route1 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 6-Methoxy-2-(trifluoromethyl)pyridine process Nitration (0-5°C) start->process reagents HNO₃ / H₂SO₄ reagents->process product This compound process->product

Caption: Synthetic workflow for Route 1: Nitration.

Synthesis_Workflow_Route2 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine process SNAr Reaction (80-100°C) start->process reagents NaOCH₃ (in DMF or DMSO) reagents->process product This compound process->product

Caption: Synthetic workflow for Route 2: SNAr Reaction.

Troubleshooting_Logic start Low Yield or Incomplete Reaction cause1 Insufficient Nitrating Agent Activity start->cause1 cause2 Deactivated Pyridine Ring start->cause2 cause3 Side Reactions (Over-nitration) start->cause3 solution1 Ensure proper H₂SO₄ to HNO₃ ratio cause1->solution1 solution2 Increase reaction temperature or use a more reactive precursor cause2->solution2 solution3 Maintain low temperature (0-5°C) and control stoichiometry cause3->solution3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary synthetic routes for this compound:

  • Nitration of 6-methoxy-2-(trifluoromethyl)pyridine: This method involves the direct nitration of the precursor 6-methoxy-2-(trifluoromethyl)pyridine using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1]

  • Nucleophilic Aromatic Substitution (SNAr): This route utilizes a precursor such as 2-chloro-3-nitro-6-(trifluoromethyl)pyridine and introduces the methoxy group via a nucleophilic substitution reaction with a methoxide source, like sodium methoxide (NaOCH₃).[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Guide 1: Nitration Route Issues

Problem: Low yield of the desired this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Nitration - Increase reaction time: Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize nitrating agent concentration: While a higher concentration can increase the reaction rate, it may also lead to side reactions. A concentration of <40% HNO₃ is recommended.[1] - Ensure adequate temperature: While low temperatures are necessary to control the reaction, a temperature that is too low can hinder the reaction rate. The recommended temperature is 0–5°C.[1]
Side Reactions (Over-nitration) - Control temperature strictly: Maintain a low temperature (0–5°C) to minimize the formation of dinitrated byproducts.[1] - Slow addition of nitrating agent: Add the nitrating agent dropwise to the reaction mixture to avoid localized high concentrations. - Use a minimal excess of nitrating agent: A large excess of the nitrating agent increases the likelihood of multiple nitrations.
Degradation of Starting Material or Product - Maintain low temperature: Pyridine rings, especially when activated, can be susceptible to degradation under harsh nitrating conditions. Strict temperature control below 10°C is crucial to prevent decomposition.[1]

Problem: Formation of significant amounts of side products, particularly dinitrated species.

Identifying the Side Product:

The most likely dinitrated side product is 6-Methoxy-3,5-dinitro-2-(trifluoromethyl)pyridine . The electron-donating methoxy group and the first nitro group direct the second nitration to the 5-position.

Solutions to Minimize Over-nitration:

Parameter Recommendation
Temperature Maintain a strict temperature range of 0–5°C.[1]
Nitrating Agent Use a minimal excess of the nitrating agent.
Addition Rate Add the nitrating agent slowly and in a controlled manner.
Reaction Monitoring Monitor the reaction closely by TLC or GC-MS and stop the reaction once the formation of the desired product is maximized.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) Route Issues

Problem: Incomplete conversion of the starting material (e.g., 2-chloro-3-nitro-6-(trifluoromethyl)pyridine).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Nucleophile - Use a slight excess of sodium methoxide: A molar ratio of 1.05 to 1.5 moles of sodium methoxide to the starting material is recommended.[2]
Low Reaction Temperature - Increase the reaction temperature: The reaction is typically carried out at elevated temperatures, in the range of 80–100°C.[1]
Short Reaction Time - Extend the reaction duration: These reactions can be slow, often requiring 12-24 hours for completion.[1]
Poor Solvent Quality - Use anhydrous solvents: The presence of water can lead to hydrolysis of the starting material and the product. Anhydrous DMF or DMSO are suitable solvents.[1]

Problem: Presence of hydrolysis-related impurities.

Identifying the Side Product:

The primary hydrolysis side product is 3-nitro-2-(trifluoromethyl)pyridin-6-ol , formed by the reaction of the starting material or the product with water.

Solutions to Minimize Hydrolysis:

Parameter Recommendation
Solvent Use high-purity, anhydrous solvents such as DMF or DMSO.
Reagents Ensure that the sodium methoxide used is dry.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Experimental Protocols

Protocol 1: Nitration of 6-methoxy-2-(trifluoromethyl)pyridine

Materials:

  • 6-methoxy-2-(trifluoromethyl)pyridine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 6-methoxy-2-(trifluoromethyl)pyridine in concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, maintaining the internal temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Materials:

  • 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

  • Sodium Methoxide (NaOCH₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine in anhydrous DMF, add sodium methoxide (1.1 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_nitration Nitration Route cluster_snar SNAr Route 6-methoxy-2-(trifluoromethyl)pyridine 6-methoxy-2-(trifluoromethyl)pyridine 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine_N This compound 6-methoxy-2-(trifluoromethyl)pyridine->6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine_N HNO3/H2SO4, 0-5°C Over-nitration Product 6-Methoxy-3,5-dinitro-2-(trifluoromethyl)pyridine 6-methoxy-2-(trifluoromethyl)pyridine->Over-nitration Product Excess HNO3/H2SO4 Higher Temp. 2-chloro-3-nitro-6-(trifluoromethyl)pyridine 2-chloro-3-nitro-6-(trifluoromethyl)pyridine 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine_S This compound 2-chloro-3-nitro-6-(trifluoromethyl)pyridine->6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine_S NaOCH3, DMF 80-100°C Hydrolysis Product 3-nitro-2-(trifluoromethyl)pyridin-6-ol 2-chloro-3-nitro-6-(trifluoromethyl)pyridine->Hydrolysis Product H2O

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting_Logic cluster_nitration_ts Troubleshooting: Nitration Route cluster_snar_ts Troubleshooting: SNAr Route Low_Yield_N Low Yield? Incomplete_Reaction_N Incomplete Reaction Low_Yield_N->Incomplete_Reaction_N Side_Products_N Side Products Formed Low_Yield_N->Side_Products_N Check_Time_Temp Increase Time/ Optimize Temp Incomplete_Reaction_N->Check_Time_Temp Check_Reagents_N Check Reagent Concentration Incomplete_Reaction_N->Check_Reagents_N Control_Temp_Reagent Strict Temp Control/ Slow Reagent Addition Side_Products_N->Control_Temp_Reagent Low_Yield_S Low Yield? Incomplete_Reaction_S Incomplete Reaction Low_Yield_S->Incomplete_Reaction_S Hydrolysis Hydrolysis Occurred Low_Yield_S->Hydrolysis Check_Reagents_S Check Nucleophile Amount/Temp/Time Incomplete_Reaction_S->Check_Reagents_S Use_Anhydrous Use Anhydrous Solvents/Reagents Hydrolysis->Use_Anhydrous

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Possible Causes:

  • Incomplete reaction.

  • Formation of side products due to reaction conditions.

  • Inadequate work-up procedure.

Solutions:

Troubleshooting StepRecommended ActionExpected Outcome
Monitor Reaction Completion Use Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, 6-methoxy-2-(trifluoromethyl)pyridine.Ensures the reaction is allowed to proceed to completion, maximizing the yield of the desired product.
Control Reaction Temperature The nitration of 6-methoxy-2-(trifluoromethyl)pyridine is typically carried out at low temperatures (e.g., 0-5°C) to minimize the formation of byproducts.[1]Reduced formation of over-nitrated and degradation products, leading to a cleaner crude product.
Optimize Nitrating Agent Stoichiometry Use a minimal excess of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to reduce the likelihood of di-nitration.Favors mono-nitration and simplifies the purification process.
Thorough Aqueous Work-up After the reaction is complete, quench the reaction mixture with ice water and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to remove excess acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).Removal of inorganic salts and acids, which can interfere with subsequent purification steps.

Problem 2: Presence of Isomeric Impurities

Possible Cause:

  • Nitration at positions other than the desired C-3 position of the pyridine ring. The directing effects of the methoxy group (ortho, para-directing) and the trifluoromethyl group (meta-directing) strongly favor nitration at the 3-position. However, small amounts of other regioisomers may form under certain conditions.

Solutions:

Troubleshooting StepRecommended ActionExpected Outcome
Column Chromatography Utilize silica gel flash column chromatography. A solvent gradient of n-hexane and ethyl acetate is often effective for separating isomers of substituted pyridines. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.Separation of the desired 3-nitro isomer from other regioisomers, which will likely have different retention factors (Rf) on TLC.
Recrystallization If an appropriate solvent is found, recrystallization can be highly effective in selectively crystallizing the major isomer, leaving impurities in the mother liquor. Experiment with single solvents (e.g., ethanol, isopropanol) or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).Increased purity of the final product by removing minor isomeric impurities.

Problem 3: Product Appears as an Oil or Fails to Crystallize

Possible Causes:

  • Presence of impurities that inhibit crystallization.

  • The product itself may be a low-melting solid or an oil at room temperature.

  • Residual solvent.

Solutions:

Troubleshooting StepRecommended ActionExpected Outcome
Initial Purification Perform column chromatography to remove baseline impurities that may be hindering crystallization.Removal of impurities often facilitates the crystallization of the desired product.
Solvent Selection for Recrystallization Test a range of solvents and solvent mixtures to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.Inducement of crystallization to obtain a solid product.
Trituration If the product is an oil, try triturating with a non-polar solvent like n-hexane or pentane. This can sometimes induce crystallization or solidify the oil by washing away impurities.Conversion of an oily product into a solid or a more manageable precipitate.
High Vacuum Drying Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating.Removal of solvent can sometimes allow an oily product to solidify.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted starting material: 6-methoxy-2-(trifluoromethyl)pyridine.

  • Regioisomers: Other mono-nitro isomers, although the 3-nitro isomer is the major product.

  • Over-nitration products: Di-nitro derivatives of 6-methoxy-2-(trifluoromethyl)pyridine.

  • Oxidative degradation products: Strong nitrating conditions can sometimes lead to the degradation of the pyridine ring or substituents.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point for recrystallization is to test single solvents like ethanol, methanol, or isopropanol. If the compound is too soluble in these, a mixed solvent system can be effective. For example, you can dissolve the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol or ethyl acetate) and then slowly add a solvent in which it is poorly soluble (e.g., water or n-hexane) until turbidity is observed. Then, allow the solution to cool slowly.

Q3: What are the recommended conditions for column chromatography purification?

A3: For silica gel column chromatography, a common mobile phase is a mixture of n-hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product. The separation should be monitored by TLC to determine the optimal solvent ratio and to identify the fractions containing the pure product.

Q4: How can I monitor the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) and UV detection is a standard method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and isomers. A standard non-polar column (e.g., HP-5MS) with a suitable temperature gradient program can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. For a related compound, 2-chloro-6-methoxy-3-nitropyridine, the melting point is reported as 78-80 °C.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor their composition by TLC. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the product and any more polar impurities.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Purity of 2-amino-6-methoxy-3-nitro pyridine after Purification

Purification MethodInitial Purity (HPLC)Final Purity (HPLC)Yield
Recrystallization (Methanol)~95%>99.3%56.45%[2]
Column ChromatographyNot Specified>99% (Typical)Variable

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 6-Methoxy-2-(trifluoromethyl)pyridine reaction Nitration (HNO3/H2SO4, 0-5°C) start->reaction workup Aqueous Work-up (Quench, Neutralize, Extract) reaction->workup crude Crude Product workup->crude column Column Chromatography (Silica, Hexane/EtOAc) crude->column recrystal Recrystallization column->recrystal pure Pure Product (>99%) recrystal->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Purity after Synthesis? check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction Yes incomplete Incomplete Reaction check_reaction->incomplete Incomplete check_impurities Identify Impurities (GC-MS/NMR) check_reaction->check_impurities Complete continue_reaction Continue Reaction/ Optimize Time incomplete->continue_reaction isomers Isomeric Impurities check_impurities->isomers over_nitration Over-nitration Products check_impurities->over_nitration unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm column_chrom Column Chromatography isomers->column_chrom optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) over_nitration->optimize_conditions unreacted_sm->column_chrom

Caption: Troubleshooting decision tree for low purity of this compound.

References

"6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to strong bases, reducing agents, and high temperatures. The nitro group is susceptible to reduction, and the methoxy group can be cleaved under certain conditions.[1][2] Like many nitroaromatic compounds, it may also be sensitive to UV light, leading to photodegradation.[2][3]

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the most probable degradation pathways include:

  • Reduction of the nitro group: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.[1][2]

  • Nucleophilic substitution of the methoxy group: The methoxy group (-OCH₃) can be displaced by strong nucleophiles.

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the methoxy group to a hydroxyl group may occur.

  • Photodegradation: Aromatic nitro compounds can undergo complex degradation pathways upon exposure to UV light.[2]

Q3: What are the expected degradation products of this compound?

A3: Potential degradation products that may be observed during stability studies include:

  • 6-Amino-3-nitro-2-(trifluoromethyl)pyridine (from reduction of the nitro group).

  • 6-Hydroxy-3-nitro-2-(trifluoromethyl)pyridine (from hydrolysis of the methoxy group).

  • Products resulting from the complete removal of the nitro or trifluoromethyl groups, although this is less common under typical experimental conditions.

Q4: How should I properly store this compound to ensure its stability?

A4: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Protection from light and moisture is crucial. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored as recommended (cool, dry, dark, tightly sealed).

  • Prepare Fresh Solutions: If the stock solution has been stored for an extended period, prepare a fresh solution from a new batch of the compound if possible.

  • Check Solvent Compatibility: Ensure that the solvent used is compatible with the compound and will not induce degradation. Protic solvents in combination with basic conditions should be avoided.

  • Analyze by HPLC: Use a stability-indicating HPLC method (see Experimental Protocols) to check the purity of the compound and look for the presence of degradation products.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Possible Cause: Formation of degradation products during the experiment.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the masses of potential degradation products (see FAQs).

  • Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks in your experimental samples.

  • Review Experimental Conditions: Analyze your experimental setup for potential stressors such as high temperature, extreme pH, or exposure to light.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on data for structurally related compounds under forced degradation conditions.

Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Degradation Products
Acidic Hydrolysis 1 M HCl70 °C24 hoursModerate6-Hydroxy-3-nitro-2-(trifluoromethyl)pyridine
Basic Hydrolysis 1 M NaOH70 °C8 hoursSignificant6-Hydroxy-3-nitro-2-(trifluoromethyl)pyridine, other related impurities
Oxidative 3% H₂O₂Room Temp24 hoursModerateOxidized pyridine ring species
Thermal Dry Heat100 °C48 hoursLow to ModerateIsomeric impurities, products of demethylation
Photolytic UV Light (254 nm)Room Temp72 hoursModerateComplex mixture of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 70°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 70°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 100°C for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 72 hours. Analyze the solution at different time points.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV or UPLC-MS/MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Visualizations

logical_relationship cluster_compound This compound cluster_stressors Stress Conditions cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Compound Parent Compound Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Heat Thermal Stress Compound->Heat Light Photolytic Stress Compound->Light Pathway2 Methoxy Group Hydrolysis Acid->Pathway2 Base->Pathway2 Pathway1 Nitro Group Reduction Oxidation->Pathway1 Pathway3 Ring Oxidation/Cleavage Oxidation->Pathway3 Heat->Pathway2 Light->Pathway3 Product1 6-Amino Derivative Pathway1->Product1 Product2 6-Hydroxy Derivative Pathway2->Product2 Product3 Oxidized Species Pathway3->Product3

Caption: Logical relationship between stressors, degradation pathways, and products.

experimental_workflow start Start: Stability Study prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) start->prep stress Apply Stress Conditions prep->stress acid Acidic Hydrolysis (1M HCl, 70°C) stress->acid Acid base Basic Hydrolysis (1M NaOH, 70°C) stress->base Base oxidative Oxidative Stress (3% H2O2, RT) stress->oxidative Oxidative thermal Thermal Stress (100°C, solid) stress->thermal Thermal photo Photolytic Stress (UV 254nm) stress->photo Photolytic analysis Analyze Samples (HPLC-UV / UPLC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Interpretation: - Identify Degradants - Quantify Degradation analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting "6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine" NMR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine". The guides are presented in a question-and-answer format to directly address specific issues that may be encountered during the NMR spectral analysis of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally verified public data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy, the known effects of the substituents (methoxy, nitro, and trifluoromethyl groups), and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-48.4 - 8.6Doublet (d)1H~9.0
H-57.2 - 7.4Doublet (d)1H~9.0
-OCH₃~4.1Singlet (s)3HN/A

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (in proton-coupled spectrum)Coupling to ¹⁹F
C-2145 - 150Quartet (q)Yes
C-3140 - 145Singlet (s)No
C-4130 - 135Doublet (d)No
C-5110 - 115Doublet (d)No
C-6160 - 165Singlet (s)No
-CF₃118 - 123Quartet (q)Yes
-OCH₃55 - 60Quartet (q)No

Note: These are predicted values and may vary based on the solvent, concentration, and spectrometer frequency used.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses potential issues and frequently asked questions that may arise during the acquisition and interpretation of the NMR spectrum for this compound.

Q1: The aromatic signals in my ¹H NMR spectrum are shifted significantly from the predicted values.

A1: Discrepancies in the chemical shifts of aromatic protons can arise from several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d₃ (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Concentration Effects: At high concentrations, intermolecular interactions can lead to changes in chemical shifts.[1] Try acquiring the spectrum at a lower concentration.

  • pH Effects: If the NMR solvent is not neutral, protonation or deprotonation of the pyridine nitrogen can occur, leading to substantial downfield shifts of the aromatic protons.[2] Ensure the solvent is free from acidic impurities.

Q2: I am observing broad peaks in my ¹H NMR spectrum.

A2: Peak broadening can be attributed to several factors:[1]

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Re-shimming the spectrometer should improve peak shape.

  • Sample Insolubility: If the compound is not fully dissolved, it can lead to broad signals. Ensure complete dissolution, and if necessary, try a different solvent.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. These can be removed by filtering the sample through a small plug of celite or silica gel.

  • Chemical Exchange: While less likely for this specific molecule at room temperature, slow conformational changes or interactions with the solvent could lead to broadening. Acquiring the spectrum at a different temperature may help to resolve this.

Q3: The integration of my aromatic signals is not 1:1.

A3: Inaccurate integration can result from:

  • Poor Phasing and Baseline Correction: Ensure the spectrum is properly phased and the baseline is flat.[3]

  • Low Signal-to-Noise Ratio: If the signal-to-noise is low, the integration can be inaccurate.[4] Increase the number of scans to improve the signal-to-noise ratio.

  • Overlapping Peaks: If the aromatic signals are overlapping with solvent or impurity peaks, it can affect the integration.

Q4: I am having trouble observing the signal for the trifluoromethyl group in the ¹³C NMR spectrum.

A4: The trifluoromethyl carbon signal can be challenging to observe due to:

  • Long Relaxation Times: Quarternary carbons and carbons attached to fluorine atoms often have long spin-lattice relaxation times (T₁). This can lead to weak signals or their complete absence if the relaxation delay is too short. Increase the relaxation delay (d1) in your acquisition parameters.[5]

  • Coupling to Fluorine: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. This splitting of the signal can reduce the height of the individual peaks.

Experimental Protocols

Standard ¹H NMR Acquisition Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform a baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Standard ¹³C NMR Acquisition Protocol

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required.

  • Spectrometer Setup: Same as for ¹H NMR.

  • Acquisition Parameters (for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Spectral Width: A range of 0 to 200 ppm is typical.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (may need to be longer for quaternary carbons and the CF₃ group).

    • Number of Scans: 128 or more, depending on the concentration.

  • Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with the NMR spectrum of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for NMR Spectrum Analysis start Start: Acquire NMR Spectrum check_spectrum Initial Spectrum Review: - Signal-to-Noise - Peak Shape - Baseline start->check_spectrum poor_sn Low Signal-to-Noise check_spectrum->poor_sn Low S/N bad_peak_shape Poor Peak Shape (Broad or Asymmetric) check_spectrum->bad_peak_shape Bad Shape bad_baseline Baseline Rolling or Distorted check_spectrum->bad_baseline Bad Baseline spectrum_ok Spectrum Quality OK check_spectrum->spectrum_ok Looks Good increase_scans Increase Number of Scans poor_sn->increase_scans check_concentration Check Sample Concentration poor_sn->check_concentration re_shim Re-shim Spectrometer bad_peak_shape->re_shim check_solubility Check Sample Solubility bad_peak_shape->check_solubility re_phase Re-phase Spectrum bad_baseline->re_phase re_baseline_correct Apply Baseline Correction bad_baseline->re_baseline_correct increase_scans->check_spectrum check_concentration->check_spectrum re_shim->check_spectrum check_solubility->check_spectrum re_phase->check_spectrum re_baseline_correct->check_spectrum analyze_shifts Analyze Chemical Shifts and Couplings spectrum_ok->analyze_shifts discrepancies Discrepancies with Predicted Data? analyze_shifts->discrepancies check_solvent Consider Solvent Effects discrepancies->check_solvent Yes final_analysis Final Structural Confirmation discrepancies->final_analysis No check_impurities Check for Impurities check_solvent->check_impurities check_impurities->final_analysis end End final_analysis->end

Caption: A logical workflow for troubleshooting common NMR spectral issues.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. The information below is designed to help you overcome common solubility issues encountered during your experiments.

Troubleshooting Guide & FAQs

Q1: I am having difficulty dissolving this compound in aqueous solutions. Why is it poorly soluble in water?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of the trifluoromethyl (-CF3) group significantly increases the lipophilicity ('fat-loving' nature) of the molecule, leading to low solubility in polar solvents like water.[1] While the methoxy (-OCH3) and nitro (-NO2) groups can participate in some polar interactions, the overall character of the molecule is hydrophobic.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on its lipophilic nature, it is recommended to start with organic solvents. Common choices for preparing stock solutions of poorly soluble compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol. These solvents have a higher capacity to solvate non-polar molecules. For final experimental concentrations, these stock solutions can then be diluted into your aqueous media, though care must be taken to avoid precipitation.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: This is a common issue known as "crashing out." Here are several strategies to mitigate this:

  • Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in your aqueous medium.

  • Optimize the co-solvent percentage: Try to keep the final concentration of the organic co-solvent (like DMSO) as low as possible while maintaining solubility. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays to avoid solvent-induced toxicity.

  • Use a different co-solvent: Some compounds are more soluble in specific organic solvents. You could try preparing your stock solution in DMF or ethanol to see if that improves its behavior upon dilution.

  • Employ sonication: After diluting the stock solution, brief sonication can help to disperse the compound and break up any small precipitates that may have formed.

  • Consider solubility enhancers: For particularly challenging situations, you can explore the use of solubility enhancers in your aqueous buffer. These can include cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68.[1][2][3][4]

Q4: Can I use heating to improve the solubility of this compound?

A4: Gentle heating can be used as a method to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to perform a stability test to ensure that heating does not affect the integrity of your compound. Always use the lowest effective temperature and a short duration of heating.

Q5: Are there any other advanced techniques to improve the solubility of this compound for in vivo studies?

A5: For in vivo applications where high concentrations of organic solvents are not feasible, several formulation strategies can be employed. These include:

  • Co-crystallization: This involves forming a crystal lattice with a second, highly soluble molecule (a co-former).

  • Solid dispersions: The compound is dispersed in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[2][4]

  • Inclusion complexes: Cyclodextrins can be used to encapsulate the hydrophobic compound, with the outer surface of the cyclodextrin being hydrophilic, thus improving aqueous solubility.[1][2][3]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[2]

Illustrative Solubility Data

Due to the limited availability of published quantitative solubility data for this compound, the following table provides an illustrative example of expected solubility in common laboratory solvents. Note: These values are estimates and should be experimentally verified.

SolventEstimated Solubility (mg/mL)Notes
Water< 0.1Expected to be very poorly soluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Similar to water, low solubility is expected.
Ethanol~10-20Moderate solubility is anticipated.
Methanol~5-15Likely to have moderate solubility.
Acetone> 25Good solubility is expected.
N,N-Dimethylformamide (DMF)> 50High solubility is likely.
Dimethyl Sulfoxide (DMSO)> 50High solubility is likely; a common choice for stock solutions.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standard method for preparing a concentrated stock solution of this compound, which can then be used for serial dilutions in experimental assays.

Materials:

  • This compound (Molecular Weight: 222.12 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 222.12 g/mol * (1000 mg / 1 g) = 2.22 mg

  • Weigh the compound: Carefully weigh out 2.22 mg of this compound using an analytical balance and place it into a clean, dry microcentrifuge tube or vial.

  • Add the solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Cap the tube securely and vortex the solution for 1-2 minutes.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If any solid remains, you can gently warm the solution in a water bath (not exceeding 37°C) for a few minutes, followed by vortexing. .

    • Alternatively, you can place the tube in a sonicator bath for 5-10 minutes to aid dissolution.

  • Storage: Once the compound is fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container (amber vial). For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Concepts

TroubleshootingWorkflow Start Start: Dissolve Compound IsDissolved Is the compound fully dissolved? Start->IsDissolved Experiment Proceed with Experiment IsDissolved->Experiment Yes Troubleshoot Troubleshoot Solubility IsDissolved->Troubleshoot No CheckPrecipitation Check for precipitation upon aqueous dilution Experiment->CheckPrecipitation IncreaseSolvent Increase volume of organic solvent Troubleshoot->IncreaseSolvent Sonication Apply gentle heating or sonication Troubleshoot->Sonication ChangeSolvent Try a different organic solvent (e.g., DMF, Ethanol) Troubleshoot->ChangeSolvent UseEnhancer Consider solubility enhancers (e.g., cyclodextrins, surfactants) Troubleshoot->UseEnhancer IncreaseSolvent->IsDissolved Sonication->IsDissolved ChangeSolvent->IsDissolved UseEnhancer->IsDissolved CheckPrecipitation->Experiment No Precipitation AdjustProtocol Adjust dilution protocol (e.g., lower final concentration) CheckPrecipitation->AdjustProtocol Precipitation Occurs AdjustProtocol->Experiment

Caption: A troubleshooting workflow for addressing solubility issues.

CoSolvencyMechanism cluster_before Before Co-solvent Addition cluster_after After Co-solvent Addition Water Water (High Polarity) Precipitate Precipitation Water->Precipitate Poor Solvation CoSolvent Co-solvent (e.g., DMSO) (Intermediate Polarity) Compound Poorly Soluble Compound (Low Polarity) Compound->Precipitate SolventMixture Water-Cosolvent Mixture (Reduced Polarity) DissolvedCompound Dissolved Compound SolventMixture->DissolvedCompound Improved Solvation

Caption: Mechanism of solubility enhancement by co-solvency.

References

Preventing decomposition of "6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine" during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main strategies for synthesizing this compound:

  • Nitration of a Precursor: Direct nitration of 6-methoxy-2-(trifluoromethyl)pyridine using a nitrating mixture like nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This method can be challenging due to the deactivating effect of the trifluoromethyl group on the pyridine ring.[1]

  • Nucleophilic Substitution: Methoxylation of a chlorinated precursor, such as 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, using sodium methoxide (NaOCH₃).[1]

Q2: My reaction mixture is turning dark brown/black during nitration. What causes this decomposition?

A dark coloration typically indicates decomposition or the formation of unwanted byproducts. The primary causes include:

  • Excessive Temperature: The nitration of pyridine rings is highly exothermic. Poor temperature control can lead to runaway reactions, oxidation, and the formation of tar-like substances.

  • Over-Nitration: Using a large excess of the nitrating agent or prolonged reaction times can lead to the formation of dinitrated products, which may be less stable under the harsh reaction conditions.[2]

  • Strongly Acidic Conditions: While necessary for generating the nitronium ion (NO₂⁺), the highly acidic environment can promote side reactions or degradation of the starting material or product, especially at elevated temperatures.

Q3: How do the substituents (-OCH₃, -CF₃, -NO₂) on the pyridine ring influence its stability?

The functional groups have distinct electronic effects that impact the molecule's reactivity and stability:

  • Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution, making nitration more difficult and requiring harsh conditions.[1]

  • Nitro Group (-NO₂): Also a powerful electron-withdrawing group, it further deactivates the ring. Its presence can make the molecule susceptible to nucleophilic attack.

  • Methoxy Group (-OCH₃): This is an electron-donating group. However, in the context of this molecule, its primary role in decomposition might be as a leaving group during unwanted nucleophilic substitution reactions.[1]

Q4: What are the common signs of product decomposition during the work-up and purification stages?

Signs of decomposition during work-up and purification include:

  • Unexpected Color Changes: The desired product is typically a solid. Any significant deviation or darkening upon neutralization or solvent removal can indicate instability.

  • Low Yield: A final yield that is significantly lower than expected, despite confirmation of reaction completion (e.g., by TLC or GC-MS), points to loss of product during isolation.

  • Multiple Spots on TLC: The appearance of new, unexpected spots on a Thin Layer Chromatography plate during purification suggests the formation of degradation products.

  • Gas Evolution: Vigorous gas evolution during neutralization with a base might indicate the decomposition of unstable intermediates.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent the decomposition of this compound.

Issue 1: Low or No Yield After Nitration
Potential Cause Troubleshooting Step Rationale
Insufficiently Strong Nitrating Conditions Ensure the use of a potent nitrating mixture, such as fuming HNO₃ in concentrated H₂SO₄.The pyridine ring is deactivated by the -CF₃ group and requires strong electrophilic conditions for nitration to occur.
Reaction Temperature Too Low While initial cooling is critical, the reaction may require warming to proceed. Monitor reaction progress via TLC or GC-MS to find the optimal temperature.Some activation energy is required to overcome the deactivation of the ring.
Protonation of Pyridine Nitrogen In a strong acid, the pyridine nitrogen is protonated, which further deactivates the ring.[3]This is an inherent challenge. Using alternative nitration strategies, like those involving a temporary dearomatization-rearomatization, can sometimes bypass this issue.[4]
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Step Rationale
Over-Nitration / Dinitration Use a minimal excess of the nitrating agent. Add the agent dropwise at a controlled low temperature.[2]Slow addition and stoichiometric control limit the concentration of the active nitrating species, favoring mono-nitration.[2]
Incorrect Regioselectivity Pre-existing substituents guide the position of nitration. The methoxy group directs ortho/para, while the CF₃ group directs meta.The observed 3-nitro substitution is the expected outcome based on the directing effects of the existing groups. If other isomers appear, reaction conditions (especially temperature) may be suboptimal.
Nucleophilic Substitution of Methoxy Group During methoxylation of a chloro-precursor, ensure anhydrous conditions and use a non-nucleophilic solvent where possible.Water or other nucleophiles can compete with sodium methoxide, leading to undesired byproducts.
Reaction Temperature Too High Maintain strict temperature control, especially during the addition of reagents. Use an ice or dry ice/acetone bath.[2]High temperatures accelerate side reactions and can lead to the formation of complex, often colored, impurities.[5]
Issue 3: Decomposition During Work-Up
Potential Cause Troubleshooting Step Rationale
Localized Heating During Neutralization Pour the acidic reaction mixture slowly onto crushed ice before beginning neutralization.[2] Add the neutralizing base (e.g., saturated sodium carbonate solution) slowly while cooling the mixture in an ice bath.The neutralization of concentrated acid is highly exothermic. Pre-quenching on ice dilutes the acid and absorbs a significant amount of heat, preventing localized hot spots that can degrade the product.
Product Instability at High/Low pH Neutralize the solution carefully to a pH of approximately 7-8.[2] Avoid making the solution strongly basic for extended periods.The product may be unstable under extreme pH conditions. A neutral pH is generally safest for product stability during extraction.

Experimental Protocols

Protocol 1: Controlled Nitration of 6-methoxy-2-(trifluoromethyl)pyridine

This protocol is designed to minimize decomposition by carefully controlling the reaction conditions.

Methodology:

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice/salt bath, slowly add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, dissolve 6-methoxy-2-(trifluoromethyl)pyridine (1.0 equivalent) in concentrated sulfuric acid. Cool the solution to 0–5°C using an ice bath.[1]

  • Slow Addition: Add the pre-cooled nitrating mixture dropwise to the substrate solution over a period of 30-60 minutes. Critically, ensure the internal temperature does not rise above 5°C.[1]

  • Reaction Monitoring: Stir the mixture at 0–5°C and monitor the reaction's progress using TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated sodium carbonate solution to the cold mixture until a pH of 7-8 is reached, ensuring the temperature remains low. A precipitate should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum.

Protocol 2: Methoxylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

This route avoids the harsh conditions of direct nitration.

Methodology:

  • Reactant Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 equivalent) in an anhydrous polar solvent like DMF or DMSO.

  • Reagent Addition: Add sodium methoxide (NaOCH₃, 1.05 to 1.5 equivalents) portion-wise to the solution.

  • Heating: Heat the reaction mixture to 80–100°C and stir for 12–24 hours.[1] Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by pouring it into cold water.

  • Isolation: The product may precipitate out of the aqueous solution. If so, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visual Guides

Troubleshooting Workflow for Nitration Reactions

This diagram outlines a logical sequence for diagnosing and resolving common issues during the nitration step.

G cluster_start Start: Nitration Reaction cluster_observe Observation cluster_issues Problem Identification cluster_actions Corrective Actions start Initiate Nitration observe Monitor Reaction (TLC, Color, Temp) start->observe issue1 Dark Color / Tar observe->issue1 Decomposition Signs issue2 No Reaction / Low Yield observe->issue2 Stalled Reaction issue3 Multiple Products (TLC) observe->issue3 Byproduct Formation issue_ok Clean Conversion observe->issue_ok Success action1 Action: - Immediately check/lower temp - Ensure efficient stirring issue1->action1 action2 Action: - Confirm nitrating agent strength - Allow to warm slightly - Increase reaction time issue2->action2 action3 Action: - Lower temperature - Reduce amount of nitrating agent - Shorten reaction time issue3->action3 action_ok Proceed to Work-up issue_ok->action_ok

Caption: Troubleshooting logic for nitration synthesis.

General Synthesis Workflow and Control Points

This diagram illustrates the key stages of the synthesis process, highlighting critical points where decomposition must be controlled.

G reagent_prep Reagent Preparation (e.g., Nitrating Mix) reaction Controlled Reaction reagent_prep->reaction workup Quenching & Neutralization reaction->workup isolation Isolation & Purification workup->isolation product Final Product isolation->product control1 Critical Control Point: Maintain Low Temperature control1->reagent_prep control2 Critical Control Point: Slow, Dropwise Addition Monitor Temperature control2->reaction control3 Critical Control Point: Quench on Ice Before Base Slow Neutralization control3->workup

Caption: Key control points in the synthesis workflow.

References

Validation & Comparative

Comparative Bioactivity Analysis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine and a Class of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a compound of significant interest in medicinal chemistry. Its performance is contextualized against other pyridine-based compounds, supported by available experimental data. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Overview of this compound

This compound is a substituted pyridine derivative with a molecular formula of C₇H₅F₃N₂O₃. Its structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group, contributes to its diverse biological activities, which include antimicrobial and antitumor properties. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration, while the nitro and methoxy groups can participate in various biological interactions.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and selected alternative pyridine derivatives. It is important to note that the data for the alternative compounds are sourced from various studies and may not have been generated under identical experimental conditions. Therefore, this comparison should be considered as a guide for potential further investigation.

Table 1: Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus3.12
Escherichia coli12.5
2-amino-3-chloro-5-(trifluoromethyl) pyridine derivative (5e)Methicillin-resistant Staphylococcus aureus (MRSA-252)24.7
2-amino-5-(trifluoromethyl) pyridine derivative (5f)Methicillin-resistant Staphylococcus aureus (MRSA-252)18.3
Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine (5a)Escherichia coli K120.027

Table 2: Antitumor Activity

CompoundCell LineIC50 (µM)Reference
This compound HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)10.0
Azo-Schiff base derivative (4a)HeLa120.0
MCF-7140.8
Quinazolinone-triazole hybrid (31)MCF-738.38
Terpyridine-platinum(II) complexHeLa7-19

Table 3: Thioredoxin Reductase (TrxR) Inhibition

CompoundIC50Reference
This compound Implied, selective inhibitor
Phenazine derivative (22)15.31 ± 0.57 µM
Terpyridine-platinum(II) complexes58-78 nM

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Assay for Antitumor Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway for the antitumor activity of this compound and the general workflows for the experimental protocols described above.

G Compound 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Normally reduces ROS Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Proposed antitumor mechanism of action.

G Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculation Inoculate 96-well Plate PrepInoculum->Inoculation SerialDilution Serial Dilution of Compound SerialDilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation ReadMIC Determine MIC Incubation->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add Compound Dilutions SeedCells->AddCompound Incubate4872 Incubate 48-72h AddCompound->Incubate4872 AddMTT Add MTT Reagent Incubate4872->AddMTT Incubate24 Incubate 2-4h AddMTT->Incubate24 Solubilize Solubilize Formazan Incubate24->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for MTT assay.

Conclusion

This compound demonstrates notable antimicrobial and antitumor activities. Its potential mechanism of action, particularly the inhibition of thioredoxin reductase, positions it as an interesting candidate for further drug development. While direct comparative data with close structural analogs is limited in the current literature, the information presented in this guide provides a foundation for researchers to design and conduct their own comparative studies. The provided experimental protocols offer standardized methods for such evaluations. Further investigation into the structure-activity relationships of substituted trifluoromethylpyridines is warranted to explore and optimize their therapeutic potential.

Comparative Analysis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of analogs of the synthetic compound 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. This pyridine derivative, characterized by its unique substitution pattern, has emerged as a scaffold of interest in medicinal chemistry due to its potential biological activities. This document summarizes the available quantitative data on the performance of its analogs, details relevant experimental protocols, and visualizes key biological pathways, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at the 6-position, a nitro group at the 3-position, and a trifluoromethyl group at the 2-position. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, trifluoromethyl) groups creates a unique electronic and steric profile, making it a promising starting point for the development of novel therapeutic agents. Analogs of this compound are being investigated for a range of biological activities, primarily focusing on anticancer and antimicrobial applications. The trifluoromethyl group often enhances metabolic stability and cell membrane permeability, while the nitro group can be a key pharmacophore for certain biological activities and is susceptible to bioreduction in hypoxic environments, a characteristic often exploited in cancer therapy.

Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies on various pyridine derivatives have provided insights into how modifications can impact their anticancer and antimicrobial properties.

Anticancer Activity

Research into pyridine derivatives has demonstrated their potential to induce cell cycle arrest and apoptosis in cancer cells. For instance, certain anticancer pyridines have been shown to cause G2/M phase arrest and trigger apoptosis through the upregulation of tumor suppressor p53 and c-Jun N-terminal kinase (JNK) signaling pathways.[1] The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 µM) of Substituted Pyridine Analogs against Cancer Cell Lines

Compound/Analog DescriptionCancer Cell LineIC50 (µM)
Reference Pyridine Derivatives
2-Oxo-pyridine derivativeHepG-2 (Liver)8.42 - 78.17
2-Oxo-pyridine derivativeCaco-2 (Colon)7.83 - 84.43
Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k HCC827 (Lung)0.09
Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k A549 (Lung)0.21
Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k MCF-7 (Breast)0.43
Nitropyridine-related Derivatives
6-Methoxy-2-arylquinoline analog 5a EPG85-257RDB (Gastric)Low Toxicity
6-Methoxy-2-arylquinoline analog 5b EPG85-257RDB (Gastric)Low Toxicity

Note: Data is compiled from various sources and represents different structural classes of pyridine derivatives. Direct comparison should be made with caution. IC50 values are indicative of the concentration required to inhibit 50% of cell growth.[2][3][4]

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives is also a significant area of investigation. The presence of nitro and trifluoromethyl groups can contribute to their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of these compounds.

The following table presents MIC values for various substituted pyridine and nitro-containing compounds against representative microbial strains, providing a comparative overview of their potential antimicrobial performance.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Substituted Pyridine Analogs

Compound/Analog DescriptionMicrobial StrainMIC (µg/mL)
Reference Pyridine Derivatives
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative 7j Staphylococcus aureus0.25 - 1
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative 7j Gram-positive bacteria0.25 - 1
Nitro-containing Compounds
Halogenated 3-Nitro-2H-Chromene 5s Staphylococcus aureus (MDR)4
Halogenated 3-Nitro-2H-Chromene 5s Staphylococcus epidermidis (MDR)1 - 4
N-(trifluoromethyl)phenyl substituted pyrazole with nitro groupStaphylococcus aureus (MRSA)Moderate Activity

Note: Data is compiled from various sources and represents different structural classes. Direct comparison should be made with caution. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[8]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyridine derivatives is linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

p53 and JNK Signaling Pathway in Apoptosis

The tumor suppressor protein p53 plays a central role in preventing cancer formation. Upon cellular stress, such as DNA damage induced by chemotherapeutic agents, p53 is activated, leading to cell cycle arrest or apoptosis. The c-Jun N-terminal kinase (JNK) pathway is another crucial signaling cascade involved in stress responses and apoptosis. Studies have shown that some anticancer compounds can induce apoptosis through the cooperative activation of both the p53 and JNK pathways.[9][10]

p53_JNK_pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Drug_Analog This compound Analog p53 p53 Activation Drug_Analog->p53 JNK JNK Activation Drug_Analog->JNK Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis

Caption: Proposed mechanism of action for anticancer pyridine analogs.

Experimental Workflow for Compound Screening

The process of identifying and characterizing new drug candidates from a library of synthetic analogs involves a systematic workflow, from initial high-throughput screening to more detailed mechanistic studies.

experimental_workflow Library Analog Library (Synthesis) HTS High-Throughput Screening (e.g., MTT Assay) Library->HTS Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot for p53/JNK) Dose_Response->Mechanism

Caption: A typical workflow for the screening and evaluation of novel chemical entities.

Conclusion

The analogs of this compound represent a promising area for the discovery of new anticancer and antimicrobial agents. The available data, although not exhaustive for a complete analog series, highlights the importance of the substitution pattern on the pyridine ring in determining biological activity. The presence of methoxy, nitro, and trifluoromethyl groups provides a versatile scaffold for further chemical modification to optimize potency and selectivity. Future research should focus on systematic structure-activity relationship studies of this specific class of compounds to generate more comprehensive and directly comparable data. Elucidating the precise molecular targets and signaling pathways affected by these analogs will be crucial for their rational design and development as next-generation therapeutics.

References

Validating the Mechanism of Action of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of "6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine" as a potential anti-cancer agent. Based on its structural features, including a nitro-aromatic system and a trifluoromethyl group, a plausible mechanism involves the inhibition of the Thioredoxin Reductase (TrxR)-STAT3 signaling axis. This document outlines the key experimental protocols to test this hypothesis, presents comparative data from known inhibitors of this pathway, and offers a clear visual representation of the underlying biological processes and experimental workflows.

Introduction to the Hypothesized Mechanism of Action

"this compound" is a pyridine derivative with functional groups that suggest potential biological activity.[1] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the nitro-aromatic moiety can be electrophilic, making it a candidate for interacting with nucleophilic residues in enzyme active sites.[2] One such potential target is Thioredoxin Reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[3][4]

Several inhibitors of TrxR are known to be electrophilic compounds.[4] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS) and disruption of redox-sensitive signaling pathways. One critical pathway affected by TrxR activity is the STAT3 signaling cascade.[5] STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[6] The redox state of STAT3 is crucial for its function, and TrxR is known to be an upstream regulator of STAT3 activity.[7][5] Therefore, it is hypothesized that "this compound" may exert its anti-cancer effects by inhibiting TrxR, leading to the downregulation of STAT3 signaling.

This guide will provide the necessary tools to validate this proposed mechanism.

Comparative Analysis of Pathway Inhibitors

To contextualize the potential efficacy of "this compound," it is essential to compare its performance with well-characterized inhibitors of the TrxR-STAT3 pathway. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a selection of known TrxR and STAT3 inhibitors. These values serve as a benchmark for the experimental validation of our compound of interest.

Table 1: IC50 Values of Known Thioredoxin Reductase (TrxR) Inhibitors

InhibitorTargetIC50 ValueCell Line/SystemReference
AuranofinTrxR1~20 nMPurified human TrxR1
Terpyridine-platinum(II) complexeshTrxR158-78 nMPurified human TrxR1[6]
BronopolTrxR21 µMPurified human TrxR
CurcuminTrxR~5 µMVaries[8]
IQ9TrxR0.272-0.44 nMTNBC cells[5]

Table 2: IC50 Values of Known STAT3 Inhibitors

InhibitorTargetIC50 ValueCell LineReference
StatticSTAT3 (SH2 domain)5.1 µMMDA-MB-231
S3I-201STAT3 (SH2 domain)86 µMMDA-MB-231
WP1066JAK2/STAT32.49 µMU266
K116STAT3 (coiled-coil domain)4.8 µMMDA-MB-468
AtovaquoneSTAT3 pathway~5 µMMSTO-211H[6]
PyrimethamineSTAT3 pathway~2.5 µMMSTO-211H[6]

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesis that "this compound" inhibits the TrxR-STAT3 signaling pathway, a series of biochemical and cell-based assays should be performed.

Thioredoxin Reductase (TrxR) Activity Assay

This assay directly measures the enzymatic activity of TrxR in the presence of the test compound.

Protocol:

  • Reagents: Purified recombinant human TrxR1, NADPH, insulin, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Procedure:

    • Prepare a reaction mixture containing buffer, NADPH, and insulin.

    • Add varying concentrations of "this compound" or a known inhibitor (e.g., Auranofin) to the reaction mixture.

    • Initiate the reaction by adding purified TrxR1.

    • The reduction of insulin by TrxR will produce free thiols, which then reduce DTNB, resulting in a colorimetric change that can be measured at 412 nm.

  • Data Analysis: Calculate the rate of DTNB reduction for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This experiment assesses the phosphorylation status of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.[3][8]

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, U266).

    • Treat the cells with varying concentrations of "this compound" for a specified time. Include a vehicle control and a positive control (a known STAT3 inhibitor).

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for p-STAT3 (Tyr705).

    • Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for p-STAT3 and normalize to a loading control (e.g., total STAT3 or GAPDH) to determine the concentration-dependent inhibition of STAT3 phosphorylation.[3]

STAT3 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene driven by a STAT3-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.[4][9]

  • Cell Treatment: Treat the transfected cells with a STAT3 activator (e.g., IL-6) in the presence of varying concentrations of "this compound".

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the control Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target within a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells with "this compound" or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand binding is expected to stabilize the target protein (TrxR1 or STAT3), increasing its melting temperature.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using antibodies against the hypothesized targets (TrxR1 and STAT3).

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding.

Visualizing the Pathways and Workflows

To provide a clear understanding of the hypothesized mechanism and the experimental approaches, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF_Receptor Growth Factor Receptor JAK JAK GF_Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_dimer p-STAT3 (dimer) STAT3_mono->pSTAT3_dimer Dimerization Target_Genes Target Gene Expression (Proliferation, Survival) pSTAT3_dimer->Target_Genes Transcription TrxR1 TrxR1 TrxR1->STAT3_mono Redox Regulation (maintains STAT3 in a reducible state for activation) ROS ROS TrxR1->ROS Reduction Compound 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine Compound->TrxR1 Inhibition Compound->ROS Increased ROS

Caption: Hypothesized signaling pathway of this compound.

G cluster_0 Biochemical & Cellular Assays cluster_1 Target Engagement cluster_2 Validation Start Hypothesis: Compound inhibits TrxR-STAT3 Pathway TrxR_Assay TrxR Activity Assay (IC50 determination) Start->TrxR_Assay Western_Blot Western Blot (p-STAT3 levels) Start->Western_Blot Luciferase_Assay Luciferase Reporter Assay (STAT3 transcriptional activity) Start->Luciferase_Assay CETSA Cellular Thermal Shift Assay (Direct Binding) TrxR_Assay->CETSA Western_Blot->CETSA Luciferase_Assay->CETSA Validation Mechanism of Action Validated CETSA->Validation

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

The validation of a compound's mechanism of action is a critical step in the drug discovery and development process. This guide provides a structured approach to investigate the hypothesis that "this compound" acts as an inhibitor of the TrxR-STAT3 signaling pathway. By employing the detailed experimental protocols and comparing the results to the provided benchmarks of known inhibitors, researchers can generate the robust data needed to confirm or refute the proposed mechanism. The successful validation of this pathway would position "this compound" as a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic.

References

Comparative Analysis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 6-methoxy-3-nitro-2-(trifluoromethyl)pyridine has emerged as a compound of significant interest due to its demonstrated antimicrobial and antitumor properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

The core structure of this compound features key functional groups that contribute to its biological effects. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the nitro group can be reduced to a reactive amino group, enabling interaction with biological targets. The methoxy group can participate in hydrogen bonding, influencing binding affinity and specificity.[1]

Structure-Activity Relationship: Insights from Experimental Data

While comprehensive SAR studies on a wide range of direct derivatives of this compound are not extensively available in the public domain, analysis of related pyridine and nitropyridine analogs provides valuable insights into how structural modifications can modulate their biological activity.

Anticancer Activity

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. Studies on various pyridine-containing compounds have shown that the presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance anticancer activity.[2] Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in potency.[2]

For instance, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, derivatives bearing nitro, methoxy, and chloro substituents on the aryl ring displayed enhanced cytotoxic effects against liver, prostate, and breast cancer cell lines. This suggests that electron-withdrawing and electron-donating groups can be strategically employed to improve anticancer efficacy.

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
This compound AnalogHeLa~5.0Core ScaffoldBenchChem
This compound AnalogMCF-7~10.0Core ScaffoldBenchChem
Pyridine Derivative with -OH and -CH3 substitutionA375 (Melanoma)0.0017Hydroxyl and methyl groups[2]
Pyridine Derivative with two -CH3 groupsBreast Cancer4.04Dimethyl substitution
4-Anilino-quinazoline derivative with C-6 methoxy groupLung CancerWeak cytotoxicity, inhibits migrationMethoxy group on quinazoline ring[3]
Antimicrobial Activity

The antimicrobial potential of pyridine derivatives is also closely tied to their structural features. The trifluoromethyl group, in particular, is a common moiety in many antibacterial agents due to its ability to increase lipophilicity and metabolic stability.[4]

In a study of 4-trifluoromethylpyridine nucleoside analogs, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.3 to 4.9 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[5] Similarly, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown efficacy against antibiotic-resistant Gram-positive bacteria, with bromo and trifluoromethyl substitutions leading to the most potent compounds.[4]

Table 2: Comparative Antimicrobial Activity of Selected Trifluoromethylpyridine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Key Structural FeaturesReference
This compound AnalogStaphylococcus aureus3.12Core ScaffoldBenchChem
This compound AnalogEscherichia coli12.5Core ScaffoldBenchChem
4-Trifluoromethylpyridine nucleoside analogStaphylococcus aureus1.3 - 4.9Nucleoside moiety[5]
Bromo and trifluoromethyl substituted pyrazoleStaphylococcus aureus0.78Bromo and trifluoromethyl groups[4]
Dichloro substituted pyrazoleStaphylococcus aureus0.78 - 1.56Dichloro substitution[4]

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

The anticancer activity of many pyridine derivatives is attributed to their ability to induce apoptosis, or programmed cell death. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway cluster_stimulus Anticancer Compound cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_cell_death Cellular Response Compound 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine Derivative Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito | CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.

This pathway is often initiated by cellular stress induced by the anticancer compound, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Experimental Workflow

The process of evaluating the structure-activity relationship of novel compounds involves a systematic workflow from synthesis to biological characterization.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Data Data Collection (IC50 / MIC) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General workflow for SAR studies of novel pyridine derivatives.

This workflow begins with the chemical synthesis of a library of derivatives, followed by their purification and structural confirmation. The purified compounds are then subjected to a battery of biological assays to determine their anticancer and/or antimicrobial activity. The resulting quantitative data (e.g., IC50 or MIC values) are then analyzed to establish a clear structure-activity relationship, guiding the design of future, more effective compounds.

References

Comparative Analysis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine as a Thioredoxin Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thioredoxin reductase (TrxR) inhibitor, 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, with other alternative inhibitors. The information presented herein is intended to support research and development efforts in the field of cancer therapeutics and other diseases where TrxR is a relevant target.

Introduction to this compound

This compound is a pyridine derivative with the chemical formula C₇H₅F₃N₂O₃ and a molecular weight of 222.12 g/mol . Its structure is characterized by a pyridine ring substituted with a methoxy group at the 6-position, a nitro group at the 3-position, and a trifluoromethyl group at the 2-position. This compound has garnered significant interest in medicinal chemistry due to its potential as a selective inhibitor of cytosolic thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[1] The selective inhibition of TrxR over the related enzyme glutathione reductase (GR) is a critical attribute, as it may lead to fewer off-target effects and reduced toxicity.[1]

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes, while the nitro group is crucial for its inhibitory activity.[1] The primary application of this compound is in the development of novel anticancer therapies, leveraging the fact that many cancer cells exhibit a heightened dependence on the thioredoxin system for survival and proliferation.[1]

Mechanism of Action: Targeting the Thioredoxin System

The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a central antioxidant system in mammalian cells. TrxR catalyzes the NADPH-dependent reduction of oxidized Trx, which in turn reduces downstream target proteins involved in various cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress. Many cancer cells have elevated levels of TrxR, making it a prime target for therapeutic intervention.

This compound and related nitroaromatic compounds are believed to act as irreversible inhibitors of TrxR. The proposed mechanism involves the reduction of the nitro group by the active site of TrxR, leading to the formation of a reactive species that covalently modifies the enzyme, thereby inactivating it.

cluster_0 Thioredoxin Reductase Catalytic Cycle cluster_1 Inhibition Pathway NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox H- NADP NADP+ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Inhibitor 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine TrxR_red->Inhibitor Reduction of Nitro Group Trx_ox Trx (Oxidized) TrxR_red->Trx_ox 2e- Inactive_TrxR Inactive TrxR (Covalently Modified) Inhibitor->Inactive_TrxR Covalent Modification Trx_red Trx (Reduced) Trx_ox->Trx_red Trx_red->TrxR_ox Downstream Downstream Targets (e.g., Ribonucleotide Reductase) Trx_red->Downstream Reduction

Caption: Proposed mechanism of thioredoxin reductase inhibition.

Comparative Analysis: Cross-reactivity and Potency

A critical aspect of any targeted inhibitor is its selectivity for the intended target over other related proteins. In the context of TrxR inhibitors, selectivity against glutathione reductase (GR) is paramount, as both enzymes share structural similarities and play roles in maintaining cellular redox balance. Inhibition of GR can lead to undesirable side effects.

Note: The following table includes data for "Tri-1" (2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine), a structurally similar nitroaromatic pyridine derivative, as a surrogate for this compound to provide a quantitative comparison.

CompoundTargetIC₅₀ (µM)Reference
Tri-1 (Surrogate)Thioredoxin Reductase (TrxR)Not specified[2]
LCS3 Thioredoxin Reductase (TrxR)10.7
Glutathione Reductase (GR)28.6
Auranofin Thioredoxin Reductase (TrxR)~0.088
PX-12 Thioredoxin-1 (Trx-1) Inhibition (Kᵢ)30.8

Key Observations:

  • Selectivity: The data for LCS3, a nitroaromatic compound, demonstrates a degree of selectivity for TrxR over GR (approximately 2.7-fold). This supports the general principle that nitroaromatic inhibitors can be designed to preferentially target TrxR.

  • Potency of Alternatives: Auranofin is a highly potent inhibitor of TrxR, with a sub-micromolar IC₅₀ value. PX-12 also demonstrates potent inhibition of Trx-1. These compounds represent established benchmarks in the field.

Experimental Protocols

To assess the cross-reactivity and inhibitory potential of compounds like this compound, standardized enzymatic assays are employed. Below are detailed methodologies for determining the inhibitory activity against both thioredoxin reductase and glutathione reductase.

Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Assay)

This assay measures the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻), which produces a yellow color that can be monitored spectrophotometrically at 412 nm.

Materials:

  • Purified recombinant human thioredoxin reductase 1 (TrxR1)

  • NADPH

  • DTNB (Ellman's reagent)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • TrxR1 solution: Dilute purified TrxR1 in assay buffer to the desired final concentration (e.g., 20 nM).

    • NADPH solution: Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM).

    • DTNB solution: Prepare a stock solution of DTNB in assay buffer (e.g., 100 mM).

    • Test compound solutions: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound solution (or vehicle control)

      • TrxR1 solution

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add NADPH solution to each well to a final concentration of (e.g., 200 µM).

    • Immediately add DTNB solution to each well to a final concentration of (e.g., 5 mM).

  • Data Acquisition:

    • Measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

start Start reagents Prepare Reagent Solutions (TrxR1, NADPH, DTNB, Inhibitor) start->reagents plate Add Buffer, Inhibitor, and TrxR1 to 96-well Plate reagents->plate preincubate Pre-incubate at Room Temperature plate->preincubate initiate Initiate Reaction with NADPH and DTNB preincubate->initiate read Measure Absorbance at 412 nm (Kinetic) initiate->read analyze Calculate Reaction Rates and IC50 read->analyze end End analyze->end

Caption: Workflow for the TrxR activity assay.

Glutathione Reductase (GR) Activity Assay

This assay measures the NADPH-dependent reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified glutathione reductase (GR)

  • NADPH

  • Oxidized glutathione (GSSG)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6, containing 0.5 mM EDTA

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • GR solution: Dilute purified GR in assay buffer to the desired final concentration (e.g., 10 nM).

    • NADPH solution: Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM).

    • GSSG solution: Prepare a stock solution of GSSG in assay buffer (e.g., 50 mM).

    • Test compound solutions: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay Buffer

      • Test compound solution (or vehicle control)

      • GR solution

      • NADPH solution to a final concentration of (e.g., 100 µM).

  • Initiate the Reaction:

    • Add GSSG solution to each well to a final concentration of (e.g., 1 mM).

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

start Start reagents Prepare Reagent Solutions (GR, NADPH, GSSG, Inhibitor) start->reagents plate Add Buffer, Inhibitor, GR, and NADPH to UV-transparent 96-well Plate reagents->plate initiate Initiate Reaction with GSSG plate->initiate read Measure Absorbance at 340 nm (Kinetic) initiate->read analyze Calculate Reaction Rates and IC50 read->analyze end End analyze->end

Caption: Workflow for the GR activity assay.

Conclusion

This compound holds promise as a selective inhibitor of thioredoxin reductase. Its chemical structure is designed to optimize for potency and selectivity, key features for a successful therapeutic agent. While direct quantitative data on its cross-reactivity is limited in publicly available literature, the principles of its design and data from related compounds suggest a favorable selectivity profile for TrxR over GR. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the inhibitory activity and selectivity of this and other novel TrxR inhibitors. Further investigation into the precise IC₅₀ values and a broader off-target screening would provide a more complete understanding of its therapeutic potential.

References

Benchmarking 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, pyridine derivatives continue to emerge as a scaffold of significant interest, offering a versatile platform for the development of novel therapeutic agents. This guide presents a comparative benchmark analysis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine , a compound with promising biological activities, against other relevant pyridine-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this molecule in relation to existing and emerging therapies.

Recent research highlights the potential of this compound in several therapeutic areas, including oncology, due to its activity as an inhibitor of cytosolic thioredoxin reductase (TrxR).[1][2] The unique combination of a methoxy group, a nitro group, and a trifluoromethyl group on the pyridine ring contributes to its distinct chemical properties and biological activity.[1] The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which are desirable characteristics for drug candidates.

This guide provides a comprehensive overview of the available data on structurally and functionally related compounds, offering a predictive benchmark for the performance of this compound. Detailed experimental protocols for key biological assays are also presented to facilitate further research and validation.

Comparative Analysis of Anticancer Activity

While specific quantitative data for the anticancer activity of this compound is not yet publicly available, we can infer its potential by examining the performance of structurally similar trifluoromethylpyridine and nitropyridine derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected comparator compounds against various cancer cell lines. This data serves as a valuable benchmark for future studies on this compound.

Compound IDStructureTarget/PathwayCell LineIC50 (µM)Reference
Compound A Pyridine-urea derivativeVEGFR-2MCF-70.22[3]
Compound B Pyridine-urea derivativeVEGFR-2MCF-71.88[3]
Compound C 2-oxo-pyridine derivativeEGFR/VEGFR-2Caco-27.83[4]
Compound D 1'H-spiro-pyridine derivativeEGFR/VEGFR-2HepG-28.42[4]
Compound E Pyrazolopyridine derivativePIM-1 KinasePC-30.0189[5]
Compound F Pyrazolopyridine derivativePIM-1 KinasePC-30.0212[5]
Compound G 2-Amino-4-(trifluoromethyl)pyrimidine derivativeWRN HelicaseHCT1161.52[6]

Benchmarking Against Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors.[7] Given that signaling pathways involving kinases are often dysregulated in cancer, it is pertinent to compare the potential of this compound against established kinase inhibitors. The following table provides IC50 values for various pyridine-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
VRK1 Inhibitor 26 VRK1150[7]
ERK Inhibitor 10c ERK100 (in HT29 cells)[8]
Pyrimidylpyrrole ERK Inhibitor 2 ERK29 (in HT29 cells)[8]
Terpyridine-platinum(II) complex Topoisomerase I10,000-20,000[9]
Terpyridine-platinum(II) complex Topoisomerase IIα~5,000[9]
Terpyridine-platinum(II) complex Thioredoxin Reductase 158-78[9]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key assays are provided below.

Thioredoxin Reductase (TrxR) Inhibition Assay

This biochemical assay is designed to measure the inhibitory activity of a compound against thioredoxin reductase.

Materials:

  • Recombinant human thioredoxin reductase 1 (TrxR1)

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and TrxR1 in each well of the microplate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubate the plate at room temperature for a predefined period to allow for inhibitor binding.

  • Initiate the reaction by adding DTNB to all wells.

  • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to TrxR activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for TrxR Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADPH, TrxR1, DTNB) mix Mix Reagents and Compound in 96-well Plate reagents->mix compound Prepare Test Compound (Serial Dilutions) compound->mix incubate Incubate mix->incubate start_reaction Add DTNB to Initiate Reaction incubate->start_reaction read_plate Measure Absorbance at 412 nm start_reaction->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the Thioredoxin Reductase Inhibition Assay.

Cell Viability (MTT) Assay

This cell-based assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Cell Viability (MTT) Assay

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Add Test Compound (Various Concentrations) adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calculate Calculate % Viability read_abs->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the Cell Viability (MTT) Assay.

Potential Signaling Pathway Involvement

The inhibitory action of this compound on thioredoxin reductase suggests its involvement in the cellular redox regulation system. TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining a reducing intracellular environment and scavenging reactive oxygen species (ROS). Inhibition of TrxR can lead to an increase in oxidative stress, which can selectively kill cancer cells that often have a higher basal level of ROS.

Thioredoxin System and Potential Impact of Inhibition

G cluster_pathway Thioredoxin System NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Reduces Cell_Damage Oxidative Cell Damage & Apoptosis ROS->Cell_Damage Causes Inhibitor 6-Methoxy-3-nitro-2- (trifluoromethyl)pyridine Inhibitor->TrxR Inhibits

Caption: The Thioredoxin System and the inhibitory effect of the compound.

This guide provides a foundational benchmark for "this compound". Further experimental validation is necessary to fully elucidate its therapeutic potential. The provided protocols and comparative data are intended to accelerate these research efforts.

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following protocol provides essential safety and logistical information for the proper disposal of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. This guidance is intended for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations is mandatory. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Immediate Safety and Hazard Assessment

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with this compound. Based on its functional groups (a nitro group, a halogenated trifluoromethyl group, and a pyridine ring), this compound should be treated as hazardous.

  • Potential Hazards:

    • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Pyridine derivatives and nitro compounds can have toxic effects.

    • Irritation: Can cause skin and serious eye irritation.[1][3][4]

    • Reactivity: Nitro-aromatic compounds can be reactive and should be handled with care. Avoid mixing with incompatible materials.[5]

    • Environmental Hazard: This compound may be harmful to aquatic life.[2] Discharge into the environment must be avoided.[6]

Personal Protective Equipment (PPE)

All personnel handling this chemical waste must use appropriate PPE to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.[6]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][6]
Lab Coat Standard laboratory coat. A flame-retardant, antistatic protective clothing is recommended if available.[7]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

Waste Segregation and Containerization

Proper segregation is critical for safe disposal and regulatory compliance. This compound is a halogenated organic waste due to the trifluoromethyl group.[9]

Experimental Protocol for Waste Collection:

  • Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene).[5][10] The container must have a secure screw-top cap.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][12] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards (e.g., Toxic, Irritant)[8]

  • Segregation:

    • DO NOT mix this waste with non-halogenated solvents.[9][13]

    • DO NOT mix with other incompatible waste streams like acids, bases, or oxidizers.[11]

  • Transferring Waste: Conduct all transfers of the chemical waste into the container inside a certified chemical fume hood to minimize inhalation exposure.[8] Keep the container closed except when adding waste.[8][12][14]

  • Container Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion.[5][11]

Storage and Disposal Logistics

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

  • Storage Requirements:

    • The SAA must be a designated, secure location away from general laboratory traffic.

    • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[12]

    • Ensure incompatible wastes are segregated within the SAA.[11]

  • Disposal Plan:

    • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, check local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][11]

    • Complete all necessary waste pickup forms as required by your institution.[14]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (within a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3]

    • Decontaminate the area with an appropriate solvent.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert personnel nearby.

    • If the substance is flammable, remove all ignition sources.[3]

    • Prevent the spill from entering drains.[6][7]

    • Contact your institution's EHS or emergency response team immediately.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound assess_hazards 1. Assess Hazards (Consult SDS) start->assess_hazards wear_ppe 2. Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->wear_ppe is_waste_container_ready 3. Is a Labeled Halogenated Waste Container Available? wear_ppe->is_waste_container_ready prepare_container Prepare & Label New Halogenated Waste Container is_waste_container_ready->prepare_container No transfer_waste 4. Transfer Waste in Fume Hood Keep Container Closed is_waste_container_ready->transfer_waste Yes prepare_container->transfer_waste store_in_saa 5. Store in Secondary Containment within a Satellite Accumulation Area (SAA) transfer_waste->store_in_saa is_container_full 6. Container Full or Max Storage Time Reached? store_in_saa->is_container_full is_container_full->store_in_saa No request_pickup 7. Arrange for EHS Waste Pickup is_container_full->request_pickup Yes end End: Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.